HaloPROTAC-E is a bifunctional molecule with a chloroalkane group that covalently binds to the HaloTag7 domain. Simultaneously, its high-affinity VHL ligand recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This brings the target protein into close proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the proteasome [1] [2].
This compound mediates target protein ubiquitination and degradation by forming a ternary complex.
The primary application of this compound is the rapid and reversible knockdown of endogenously tagged proteins to interrogate their biological function. This approach combines this compound with CRISPR/Cas9 gene-editing technology [1].
Below is a summary of key experimental parameters for using this compound in cellular assays, synthesized from published protocols [3] [1].
| Parameter | Details & Conditions |
|---|---|
| Working Concentration | DC₅₀ ~3-10 nM; Effective range from low nanomolar up to 1 µM for maximal degradation [3] [1]. |
| Treatment Duration | Degradation observable within 30 minutes; maximal degradation (~95%) achieved by 24-48 hours [1]. |
| Solubility & Storage | Soluble in DMSO (100 mg/mL or 126.52 mM). Store as aliquots at -80°C (6 months) or -20°C (1 month) [3]. |
| Control Experiments | Use ent-HaloPROTAC-E (the inactive enantiomer) to confirm VHL-dependent, on-target degradation [2]. |
| Validation Methods | Immunoblotting, flow cytometry (for fluorescent Halo fusions), global proteomics for selectivity assessment [1] [2]. |
HaloPROTAC-E works through a catalytic mechanism, recruiting cellular degradation machinery to a protein of interest that has been genetically fused with HaloTag7.
The mechanism is a multi-step process that leverages the cell's natural ubiquitin-proteasome system.
This compound induces target protein degradation via the ubiquitin-proteasome system [1] [2].
Several critical experiments confirm that this compound operates through its intended VHL-dependent mechanism [1]:
The effectiveness of this compound is highly dependent on its specific structural features and the cellular context.
This compound incorporates a small-molecule VHL ligand connected to the chloroalkane HaloTag ligand via a polyethylene glycol (PEG)-based linker [1]. This design was a significant improvement over early PROTACs that used peptidic E3 ligase ligands, resulting in better cell permeability and potency [1] [2].
Optimizing the linker length and composition is critical for forming a stable ternary complex. Research on earlier HaloPROTACs showed that linkers that are too short or too long can drastically reduce degradation efficiency [1] [4]. The specific attachment point of the linker to the VHL ligand also influences potency [1].
Successful degradation depends on several cellular factors [5] [3]:
Using this compound in an experiment involves a defined workflow, from system design to validation.
Typical workflow for using this compound to study protein function [1] [3].
The most straightforward method to assess degradation is by treating the engineered cells with this compound and measuring the loss of the target protein over time.
This compound belongs to a broader family of inducible degradation tools. Here’s how it compares to other widely used systems:
| System | E3 Ligase | Inducer | Key Feature | Consideration |
|---|---|---|---|---|
| This compound | VHL | This compound molecule | Reversible; uses covalent HaloTag7 binder | Requires expression of HaloTag7 fusion protein [1] |
| dTAG System | CRBN or VHL | dTAG molecule (e.g., dTAG-13) | Reversible; uses high-affinity FKBP12F³⁶V binder | Requires expression of FKBP12F³⁶V fusion protein [5] |
| AID System | TIR1 (Plant-derived) | Auxin (e.g., IAA) | Reversible; small inducer molecule | Requires expression of AID tag and TIR1 ligase [6] |
This compound is a highly valuable tool for achieving rapid and reversible protein knockdown, especially useful for validating the function of essential proteins or studying the consequences of acute protein loss.
The core quantitative data for HaloPROTAC-E is consolidated in the following table for easy reference.
| Parameter | Value / Description |
|---|---|
| DC₅₀ (Potency) | 3 - 10 nM (for Halo-tagged SGK3 and VPS34) [1] [2] [3] |
| Dmax (Maximal Degradation) | ~95% (for Halo-tagged SGK3 at 48 hours) [2] |
| Time to 50% Degradation | ~30 minutes (for Halo-tagged SGK3) [2] |
| Molecular Weight | 790.41 g/mol [1] [3] [4] |
| CAS Number | 2365478-58-4 [1] [3] [4] |
| Key Experimental Cell Line | HEK293 cells with endogenous VPS34 or SGK3 genes edited via CRISPR/Cas9 to express HaloTag7 fusions [2] |
This compound is a heterobifunctional molecule that acts as a catalytic degrader. Its mechanism can be visualized as follows, illustrating how it hijacks the cell's natural protein degradation machinery.
This mechanism leads to the rapid, dose-dependent, and reversible removal of the target protein, effectively knocking down its function without the need for genetic modification at the DNA or RNA level [2] [5].
To achieve the results cited above, specific and optimized experimental methodologies were employed. The key steps of the workflow and the detailed protocols for critical experiments are outlined below.
The studies used CRISPR/Cas9 gene-editing in HEK293 cells to tag the endogenous genes for VPS34 (N-terminal tag) and SGK3 (C-terminal tag) with HaloTag7 [2].
The core quantitative data for HaloPROTAC-E and its predecessors is consolidated in the table below.
| Compound Name | E3 Ligase Recruited | Target Protein | Reported Affinity/Degradation Efficiency (DC₅₀) | Maximal Degradation (Dₘₐₓ) | Key Characteristics & Experimental Notes |
|---|---|---|---|---|---|
| This compound | VHL | Endogenously tagged SGK3 [1] [2] | 3-10 nM [1] [2] | ~95% (at 48 hours) [1] [2] | Optimized VHL binder (VH298 conjugate); rapid action (~50% degradation in 30 min); highly selective with no significant off-target degradation observed in proteomics studies [1] [2]. |
| This compound | VHL | Endogenously tagged VPS34 [1] [2] | 3-10 nM [1] [2] | Superior to HaloPROTAC3 [1] [2] | Induces degradation of the entire endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14) [1] [2]. |
| HaloPROTAC3 | VHL | Overexpressed GFP-HaloTag7 [3] | 19 ± 1 nM [3] | 90% [3] | Early benchmark compound; linker connected via phenol group on the VHL ligand [3]. |
The diagram below illustrates the mechanism by which this compound induces targeted protein degradation.
This compound is a heterobifunctional molecule that acts as a molecular bridge [4]. Its chloroalkane moiety covalently binds to the HaloTag7 tag fused to the protein of interest [1] [2]. Simultaneously, its optimized VHL ligand (a conjugate of VH298) recruits the endogenous VHL E3 ubiquitin ligase complex [1] [4]. This forced proximity leads to the polyubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome [1] [4].
The validated protocol for using this compound to study endogenous protein function involves the key steps shown below.
Step 1: Generate Endogenous HaloTag7 Fusion Cell Line [2]
Step 2: Validate Fusion Protein Function and Localization [2]
Step 3: Treat with this compound
Step 4: Assess Degradation and Phenotypic Consequences [1] [2]
This compound represents a significant advance in chemical biology tools for several reasons:
HaloPROTAC-E represents an advanced targeted protein degradation technology that enables precise, reversible knockdown of endogenous proteins. This optimized HaloPROTAC (Proteolysis-Targeting Chimera) molecule functions as a chemical tool that hijacks the ubiquitin-proteasome system (UPS) to induce degradation of specific proteins of interest (POIs) fused to the HaloTag7 tag [1] [2].
The core mechanism relies on the heterobifunctional design of this compound, which contains two crucial ligand domains connected by a chemical linker: a chloroalkane moiety that covalently binds to HaloTag7-fused proteins, and a VHL ligand that recruits the endogenous von Hippel-Lindau (VHL) E3 ubiquitin ligase complex [1] [3]. This induced proximity results in polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome [4].
Table 1: Key Characteristics of this compound
| Parameter | Specification |
|---|---|
| CAS Number | 2365478-58-4 [3] [5] |
| Molecular Formula | C₃₉H₅₆ClN₅O₈S [3] [5] |
| Molecular Weight | 790.41 g/mol [3] [5] |
| DC₅₀ (Cellular Potency) | 3-10 nM for Halo-tagged SGK3 and VPS34 [1] |
| Maximal Degradation (Dmax) | ~95% at 48 hours [1] |
| Degradation Kinetics | ~50% degradation after 30 minutes [1] |
| Selectivity Profile | Highly selective for Halo-tagged proteins [1] |
The development of this compound emerged from earlier generations of HaloPROTAC molecules. Initial HaloPROTAC designs incorporated VHL ligands connected to chloroalkane moieties via different linkage positions [2]. First-generation compounds like HaloPROTAC3 demonstrated the feasibility of this approach but showed room for improvement in potency and selectivity [1].
This compound was specifically optimized through:
The critical design consideration was maintaining the cooperativity factor (α), which quantifies ternary complex stability. Optimal linker length in this compound enables positive cooperativity (α > 1), where the ternary complex becomes more stable than either binary complex [4] [2].
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Purity | ≥98% by HPLC [5] |
| Appearance | Colorless to light yellow ointment [5] |
| LogP | 4.1 [5] |
| Hydrogen Bond Donors | 3 [5] |
| Hydrogen Bond Acceptors | 11 [5] |
| Rotatable Bonds | 24 [5] |
| Solubility | 100 mg/mL in DMSO (126.52 mM) [5] |
| Storage Conditions | -20°C (long term), desiccated [3] [5] |
Visualization of the this compound molecular mechanism that induces targeted protein degradation via the ubiquitin-proteasome system.
A key advancement demonstrated with this compound was its application to endogenously tagged proteins using CRISPR/Cas9 genome editing [1]. Researchers generated HEK293 cell lines with HaloTag7 fused to:
Functional validation confirmed that HaloTag7 fusions did not impair protein function [1]:
This compound demonstrated exceptional potency and selectivity in degradation assays [1]:
Table 3: Experimental Degradation Parameters for this compound
| Target Protein | Cellular Context | DC₅₀ | Time to 50% Degradation | Maximum Degradation |
|---|---|---|---|---|
| SGK3-Halo | Endogenously tagged HEK293 | 3-10 nM | 30 minutes | ~95% at 48h [1] |
| Halo-VPS34 | Endogenously tagged HEK293 | 3-10 nM | Not specified | ~95% at 48h [1] |
| VPS34 Complex | Endogenously tagged HEK293 | 3-10 nM | Not specified | Complete complex degradation [1] |
Protocol: Generation of Endogenous HaloTag7 Knock-in Cell Lines [1]
Protocol: Induction and Validation of Target Protein Degradation [1] [5]
Cell treatment:
Degradation validation methods:
Specificity confirmation:
Protocol: this compound Stock Solution Preparation [5]
Stock solution preparation:
In vivo formulation examples:
Experimental workflow for implementing this compound, from endogenous tagging to degradation validation.
The this compound system has been adapted for various advanced applications:
L-AdPROM System: A ligand-inducible Affinity-Directed Protein Missile system combining HaloTag-conjugated target protein binders with this compound mediated degradation [6]. This system enables:
Pathway Analysis: Successfully applied to dissect the VPS34-SGK3 signaling axis, revealing this pathway's role in breast cancer resistance to PI3K/Akt inhibitor therapy [1]
Recent research has identified specific contexts where HaloPROTAC-mediated degradation faces challenges:
Parasitophorous Vacuole Membrane Applications: A 2025 study demonstrated that HaloPROTAC3 (related to this compound) could not degrade Halo-tagged UIS4 protein in Plasmodium berghei liver stages, highlighting limitations in certain cellular compartments [7]. The failure was attributed to inability to recruit VHL or trigger ubiquitination at the parasitophorous vacuole membrane.
Specificity Considerations: While global proteomics demonstrated high selectivity, researchers should always include appropriate controls including:
This compound represents a significant advancement in targeted protein degradation technology, combining the specificity of CRISPR-mediated endogenous tagging with the potent degradation capability of an optimized PROTAC molecule. Its demonstrated efficacy in degrading challenging endosomal targets like SGK3 and VPS34, coupled with its remarkable selectivity profile, makes it an invaluable tool for functional genomics and target validation studies.
The future development of HaloPROTAC technology will likely focus on expanding the toolkit to include additional E3 ligase recruiters, improving tissue-specific delivery, and combining with emerging technologies such as artificial intelligence for PROTAC design optimization [4]. As the field of targeted protein degradation continues to evolve, this compound stands as a robust and validated system for precise chemical control of protein function in complex biological systems.
This compound is a heterobifunctional molecule that acts as a catalytic recruiter, bringing a target protein into proximity with the cellular machinery that marks it for destruction. The process can be broken down into four key steps [1] [2]:
The following diagram illustrates this multi-step mechanism:
The potency and effectiveness of this compound have been quantified in cellular models for specific targets [1] [3]:
| Target Protein | Cell Line | DC₅₀ (nM) | Maximum Degradation (Dmax) | Time to 50% Degradation |
|---|---|---|---|---|
| SGK3-Halo | HEK293 | 3 - 10 | ~95% (at 48 h) | ~30 minutes |
| Halo-VPS34 | HEK293 | 3 - 10 | ~95% (at 48 h) | Data not specified |
Additional Findings [1]:
The data in the table above was generated using the following key methodological approaches [1]:
When designing experiments with this compound, keep these factors in mind:
HaloPROTAC-E is a heterobifunctional molecule composed of two key ligands connected by a linker [1]:
The molecule acts as a bridge, bringing the HaloTagged Protein of Interest (POI) and the E3 ligase into close proximity. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome [2] [1]. The covalent nature of the HaloTag interaction simplifies the degradation kinetics by ensuring efficient ternary complex formation [3].
The diagram below illustrates this multi-step degradation mechanism.
This compound demonstrates high potency and efficacy in degrading endogenous proteins tagged with HaloTag7. The table below summarizes key quantitative data from the literature.
| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time to 50% Degradation | Key Findings / Selectivity |
|---|---|---|---|---|---|
| HaloTag7-SGK3 [1] | HEK293 (knock-in) | 3 - 10 | ~95% (at 48h) | ~30 minutes | Blocked phosphorylation of downstream substrate NDRG1. |
| HaloTag7-VPS34 [1] | HEK293 (knock-in) | 3 - 10 | ~95% (at 48h) | Information not specified | Induced degradation of the entire endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14) with high selectivity shown by proteomics. |
| GFP-HaloTag7 [2] | HEK293 (overexpressed) | 19 ± 1 (HaloPROTAC3) | 90 ± 1% | Information not specified | Serves as a model system. This compound is an optimized version of HaloPROTAC3 [1]. |
Key observations from the data:
The most powerful application of this compound is degrading proteins at their endogenous levels using CRISPR/Cas9 gene editing. The workflow for this approach is outlined below.
Critical considerations for your experimental design:
This compound is a highly valuable tool for biological research due to its:
This compound represents a significant advancement in the field of targeted protein degradation, enabling precise manipulation of endogenous protein levels without the need for overexpression systems. This innovative approach combines the HaloTag fusion platform with optimized proteolysis-targeting chimera (PROTAC) technology to achieve rapid, reversible, and highly selective degradation of target proteins. As research increasingly focuses on functional validation of therapeutic targets, this compound provides researchers with a powerful tool to probe protein function with unprecedented temporal control and specificity.
The core innovation of this compound lies in its ability to address key limitations of previous targeted degradation methods, including off-target effects, incomplete degradation, and the requirement for exogenous expression systems. By leveraging CRISPR/Cas9-mediated endogenous protein tagging and an optimized chemical degrader, this system enables researchers to study protein function at endogenous expression levels with minimal perturbation to native cellular physiology. These application notes provide detailed protocols and technical considerations for implementing this compound in research settings, particularly focusing on its application to endosomally localized proteins such as SGK3 and VPS34 [1] [2].
This compound is a bifunctional degrader molecule with a molecular weight of 790.41 g/mol (C₃₉H₅₆ClN₅O₈S) that consists of three key functional elements [3] [4] [5]:
This specific structural configuration enables this compound to simultaneously engage the Halo-tagged protein of interest and the VHL E3 ubiquitin ligase, inducing ubiquitin transfer and subsequent proteasomal degradation of the target protein. The chloroalkane group forms a specific covalent bond with HaloTag7, a modified bacterial dehalogenase engineered for enhanced stability and specificity, while the VHL ligand recruits the endogenous E3 ubiquitin ligase machinery without requiring exogenous expression [1] [2].
The following diagram illustrates the molecular mechanism of this compound-mediated protein degradation:
Figure 1: Molecular Mechanism of this compound-Mediated Protein Degradation. This compound simultaneously binds to Halo-tagged proteins and VHL E3 ubiquitin ligase, inducing ubiquitination and proteasomal degradation [1] [2].
The successful implementation of this compound requires careful execution of a multi-stage process, from cell line engineering to functional validation. The following workflow diagram provides a comprehensive overview of the key experimental stages:
Figure 2: Experimental Workflow for this compound-Mediated Protein Degradation. The process involves genetic engineering, validation, degrader treatment, and functional analysis [1] [2].
4.1.1 CRISPR/Cas9-Mediated Endogenous Tagging
4.1.2 Functional Validation of Tagged Proteins
4.2.1 Compound Preparation and Treatment
Table 1: this compound Stock Solution Preparation
| Component | Specification | Notes |
|---|---|---|
| Molecular Weight | 790.41 g/mol | Use exact mass for molar calculations [4] [5] |
| Stock Concentration | 10-100 mM in DMSO | Aliquot and store at -20°C to avoid freeze-thaw cycles [4] |
| Solubility | 100 mg/mL (126.5 mM) in DMSO | Solution should appear clear and colorless to light yellow [5] |
| Storage Conditions | -20°C (short-term), -80°C (long-term) | Stable for ≥6 months at -80°C, ≥1 month at -20°C [4] [5] |
| Working Solution | Prepare in culture medium immediately before use | Final DMSO concentration should not exceed 0.1% [1] |
4.2.2 Degradation Kinetics and Dose-Response Analysis
4.3.1 Western Blot Analysis
4.3.2 Global Proteomics for Specificity Assessment
Table 2: Key Quantitative Parameters for this compound-Mediated Degradation
| Parameter | Symbol | Value for SGK3 | Value for VPS34 | Measurement Method |
|---|---|---|---|---|
| Half-Maximal Degradation Concentration | DC₅₀ | 3-10 nM | 3-10 nM | Dose-response curve fitting [1] [2] |
| Maximum Degradation | Dₘₐₓ | ~95% | ~95% | Saturation curve at 48 hours [1] |
| Time to 50% Degradation | t₁/₂ | ~30 minutes | ~30 minutes | Kinetic analysis [1] |
| Complete Degradation Time | tₘₐₓ | 48 hours | 48 hours | Time-course analysis [1] |
| Selectivity | - | Highly selective | Highly selective | Quantitative proteomics [1] |
Tag Placement and Protein Function: Careful consideration of tag placement is essential for maintaining target protein function. For SGK3, C-terminal tagging preserves PX domain function, while VPS34 tolerates N-terminal tags [2]. Always validate that tagged proteins maintain proper subcellular localization and interaction partners before proceeding with degradation experiments.
This compound Handling and Stability: The chloroalkane moiety of this compound is reactive and can degrade if improperly handled. Always use fresh DMSO for stock solutions, aliquot to avoid repeated freeze-thaw cycles, and prepare working solutions immediately before use [3] [4] [5].
Cell Line-Specific Optimization: While HEK293 cells have been extensively validated, other cell lines may require optimization of this compound concentration and treatment duration. Perform preliminary dose-response and time-course experiments for each new cell line.
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete Degradation | Insufficient this compound concentration or duration | Increase concentration (up to 1 µM) or treatment time; verify HaloTag expression |
| Non-specific Toxicity | High DMSO concentration or compound precipitation | Ensure final DMSO ≤0.1%; filter compound solution before use |
| High Background | Non-specific antibody binding | Optimize antibody concentrations; include proper controls |
| Variable Results | Inconsistent cell culture conditions | Standardize cell passage number, confluence, and serum conditions |
The this compound system provides a powerful platform for target validation in drug discovery pipelines. By enabling rapid and reversible knockdown of endogenously tagged proteins, this technology allows researchers to assess the therapeutic potential of targets in physiologically relevant systems. The catalytic mode of action of this compound means that substoichiometric amounts can achieve robust degradation, mimicking the effects of potential therapeutic agents [1] [6].
The exceptional selectivity of this compound, as demonstrated by quantitative proteomics showing degradation only of the targeted Halo-tagged complex, reduces the risk of misinterpretation due to off-target effects [1]. This makes it particularly valuable for phenotypic screening approaches, where understanding the specific contribution of a target protein to a phenotypic outcome is crucial for prioritizing candidates for further development.
Additionally, the reversible nature of this compound-mediated degradation enables studies of protein resynthesis and functional recovery, providing insights into target engagement requirements for sustained pharmacological effects. This temporal control over protein abundance is particularly valuable for studying proteins with essential functions, where chronic knockout would be lethal [1] [2].
This compound represents a robust and highly optimized system for inducing rapid, selective, and reversible degradation of endogenously tagged proteins. The protocols outlined in these application notes provide researchers with a comprehensive framework for implementing this technology in their target validation and functional studies. The quantitative data generated using these methods demonstrates the exceptional potency and specificity of this compound, with DC₅₀ values of 3-10 nM and maximal degradation exceeding 95% for validated targets like SGK3 and VPS34 [1] [2].
When properly implemented, this compound enables researchers to address fundamental questions about protein function with unprecedented temporal control and physiological relevance. The combination of CRISPR/Cas9-mediated endogenous tagging and optimized chemical inducers of degradation represents a powerful approach for bridging the gap between genetic and pharmacological methods in functional genomics and drug discovery.
Targeted protein degradation has emerged as a powerful strategy for biological research and therapeutic development. Among these technologies, HaloPROTACs represent an innovative approach that enables precise, rapid, and reversible knockdown of specific proteins. This guide provides detailed protocols and application notes for using HaloPROTAC-E, a highly potent and selective degrader optimized for endogenously tagged proteins.
This compound is a bifunctional small molecule that induces targeted protein degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to proteins of interest fused with HaloTag7. This recruitment triggers ubiquitination and subsequent proteasomal degradation of the target protein [1] [2]. The core structure consists of a high-affinity VHL-binding ligand (VH298) conjugated to a chloroalkane moiety that covalently binds to HaloTag7 fusion proteins [3] [2].
Based on published research, the following table summarizes the recommended treatment conditions for this compound:
Table 1: this compound Treatment Parameters for Different Experimental Setups
| Experimental Context | Recommended Concentration Range | Treatment Duration | Expected Efficiency | Key Findings |
|---|---|---|---|---|
| Endogenous Halo-SGK3 degradation | 3-10 nM (DC₅₀) | 30 min - 48 hours | ~50% at 30 min; ~95% at 48 hours | Blocks NDRG1 phosphorylation [2] |
| Endogenous Halo-VPS34 degradation | 3-10 nM (DC₅₀) | 30 min - 48 hours | ~50% at 30 min; ~95% at 48 hours | Degrades entire VPS34 complex [2] |
| Specificity validation | Up to 1 µM | 48 hours | No significant off-target degradation | Confirmed by global proteomics [2] |
For most applications, treatment with 10-100 nM this compound for 16-24 hours achieves substantial protein knockdown. However, optimal parameters may vary based on:
Table 2: Detailed Time-Course Profile of this compound Activity
| Time Point | Degradation Efficiency | Functional Consequences |
|---|---|---|
| 30 minutes | ~50% target protein reduction | Rapid initiation of degradation |
| 4-8 hours | ~70-80% target protein reduction | Significant functional effects observable |
| 16-24 hours | ~90% target protein reduction | Maximal phenotypic impact |
| 48 hours | ~95% (Dmax) target protein reduction | Near-complete knockdown |
The following diagram illustrates the complete experimental workflow for implementing this compound in endogenous protein degradation studies:
Materials Required:
Stock Solution Preparation:
Cell Treatment Protocol:
The molecular mechanism by which this compound induces targeted protein degradation involves multiple coordinated steps as illustrated below:
While this compound shows exceptional performance for HaloTag7-fusion proteins, researchers should consider:
This compound represents a significant advancement in chemical-induced protein degradation technology, combining exceptional potency (DC₅₀ = 3-10 nM), rapid action, and high specificity. The protocols outlined in this application note provide researchers with a robust framework for implementing this powerful tool to study protein function in endogenous contexts, particularly when combined with CRISPR/Cas9-mediated genome editing. Proper optimization of treatment conditions (10-100 nM for 16-24 hours typically achieves maximal degradation) and inclusion of appropriate controls will ensure reliable and interpretable results.
HaloPROTACs are bifunctional small molecules that exploit the cell's own ubiquitin-proteasome system to degrade proteins of interest (POIs) fused to the HaloTag [1].
The diagram below illustrates this targeted protein degradation pathway.
To use HaloPROTAC technology, you first need to create a cell line that expresses your protein of interest as a fusion with HaloTag. The table below summarizes the main genetic engineering approaches.
| Method | Description | Key Characteristics | Considerations |
|---|---|---|---|
| CRISPR-based Pooled Tagging [2] | CRISPR/Cas9 generates double-strand breaks, enabling tag insertion via Non-Homologous End Joining (NHEJ). | High-throughput; suitable for generating complex libraries of endogenously tagged cells; requires only a sgRNA. | Primarily generates C-terminal fusions; efficiency and frame accuracy can vary. |
| Prime Editing-based Tagging [2] | A more precise CRISPR-based method that directly "writes" new genetic information into a target DNA site. | High fidelity; allows for precise N- or C-terminal tagging without double-strand breaks. | Currently limited by the size of the tag that can be encoded in the pegRNA. |
| ORF/Overexpression Libraries [2] | The HaloTag and POI are cloned into an expression vector and transfected into cells. | Simple and reliable; good for testing and initial characterization. | Protein expression is non-physiological (overexpression), which may cause artifacts. |
While a specific protocol for HaloPROTAC-E is not available, the general treatment principles from HaloPROTAC3 and related live-cell HaloTag methodologies can be applied [1] [3].
Successful execution of this technology requires careful attention to controls and cellular context.
HaloPROTACs represent an innovative class of bifunctional degraders that leverage the ubiquitin-proteasome system (UPS) to achieve targeted protein knockdown. These molecules consist of two key binding domains connected by a chemical linker: a VHL (von Hippel-Lindau) E3 ligase ligand that recruits the cellular degradation machinery, and a chloroalkane moiety that covalently binds to HaloTag7 fusion proteins [1]. This design allows researchers to selectively degrade HaloTag7-tagged proteins of interest, making HaloPROTACs valuable chemical genetic tools for studying protein function in live cells. Unlike traditional inhibition approaches, HaloPROTACs achieve complete protein removal, thereby eliminating all functions of the target protein—including scaffolding activities that are often difficult to perturb with conventional inhibitors [1].
The significance of HaloPROTACs lies in their catalytic mode of action and high potency, with some compounds demonstrating degradation at nanomolar concentrations [1]. The development of HaloPROTAC-E and related compounds addresses historical challenges in the PROTAC field, particularly the previous reliance on peptidic E3 ligase ligands that hindered drug-like properties [1]. By incorporating small molecule VHL ligands, HaloPROTACs achieve more favorable pharmacological properties while maintaining efficient degradation capability. These compounds have enabled researchers to study protein function with temporal precision not achievable through genetic knockdown methods, as the degradation process can be initiated at specific time points by simple compound addition [1].
The degradation process initiated by HaloPROTACs follows a well-defined molecular mechanism that harnesses the endogenous ubiquitin-proteasome system. The process begins with the simultaneous binding of the HaloPROTAC molecule to both the HaloTag7-fused protein of interest and the VHL E3 ubiquitin ligase complex, forming a ternary complex [1]. This induced proximity leads to the transfer of ubiquitin chains from the E2 ubiquitin-conjugating enzyme to lysine residues on the target protein—a process facilitated by the recruitment of the entire ubiquitination machinery to the target protein [2]. Once polyubiquitinated (primarily through K48-linked chains), the target protein is recognized by the 26S proteasome and degraded, while the HaloPROTAC molecule is released and can catalyze additional rounds of degradation [2].
The efficiency of this process depends on several factors, including the binding affinity for both target protein and E3 ligase, linker length and composition, and the cellular concentration of ubiquitin system components [1] [2]. Successful degradation requires the formation of a productive ternary complex that properly positions the target protein for ubiquitination. This complex must be stable enough to allow ubiquitin transfer yet flexible enough to not sterically hinder the enzymatic process [1] [3]. The catalytic nature of PROTACs means that sub-stoichiometric amounts can effectively degrade target proteins over time, provided the ternary complex formation kinetics are favorable.
Figure 1: HaloPROTAC Mechanism of Action. HaloPROTAC molecules simultaneously bind to HaloTag7-fusion proteins and VHL E3 ligase, forming a ternary complex that facilitates ubiquitin transfer and subsequent proteasomal degradation.
The degradation efficiency of HaloPROTAC compounds is quantitatively characterized by several key parameters. The DC₅₀ (half-maximal degradation concentration) represents the concentration at which 50% of the target protein is degraded, providing a measure of cellular potency [1]. The maximal degradation (Dmax) indicates the greatest achievable degradation level, regardless of concentration [1]. Additionally, the kinetics of degradation—including the time to onset and completion of degradation—provide important information about the efficiency of the ubiquitination process [3] [4].
Research has demonstrated that these parameters are highly dependent on linker length and E3 ligase binding affinity. In systematic studies, HaloPROTAC3 emerged as one of the most potent degraders with a DC₅₀ of 19 ± 1 nM and nearly complete (90%) degradation of GFP-HaloTag7 at 625 nM [1]. Shorter linkers generally resulted in significantly reduced degradation due to impaired ternary complex formation, while longer linkers often exhibited auto-inhibition at higher concentrations [1]. The following table summarizes key kinetic parameters for various HaloPROTAC compounds from published studies:
Table 1: Kinetic Parameters of Selected HaloPROTAC Compounds
| Compound | Linker Length | VHL Binding (IC₅₀, μM) | DC₅₀ (nM) | Maximal Degradation | Application Notes |
|---|---|---|---|---|---|
| HaloPROTAC1 | Short | Not reported | >2500 | <20% | Amide linkage |
| HaloPROTAC2 | Medium | Not reported | Not reported | ~70% | Amide linkage |
| HaloPROTAC3 | Medium | 0.54 ± 0.06 | 19 ± 1 | 90 ± 1% | Phenol linkage |
| HaloPROTAC4 | Long | Not reported | Not reported | >70% | Phenol linkage |
| HaloPROTAC9 | Medium | Significantly reduced | Not reported | ~45% | Reduced VHL affinity |
| HaloPROTAC10 | Medium | Moderately reduced | 36 ± 4 | Similar to HaloPROTAC3 | Alanine-isoindolinone |
The cellular context also significantly influences degradation kinetics, including factors such as E3 ligase expression levels, subcellular localization of the target protein, and the activity of deubiquitinases (DUBs) [2]. For instance, studies have demonstrated that the same HaloPROTAC can exhibit varying degradation efficiency against the same target protein localized to different cellular compartments [2]. This highlights the importance of considering cellular context when designing degradation experiments and interpreting kinetic data.
The following protocol describes a robust method for quantifying HaloPROTAC-induced degradation of HaloTag7-fusion proteins in live cells using flow cytometry. This approach enables high-throughput quantitation of degradation efficiency and generation of dose-response curves for DC₅₀ calculation [1]. The assay measures changes in mean fluorescence intensity (MFI) of GFP-HaloTag7 fusion proteins in response to HaloPROTAC treatment, providing sensitive and reliable quantification of protein levels across multiple treatment conditions [1].
Figure 2: Experimental Workflow for Live-Cell Degradation Assay. The protocol involves treating GFP-HaloTag7 expressing cells with HaloPROTAC compounds in a dose-dependent manner, followed by incubation and quantification of degradation via flow cytometry.
Materials Required:
Procedure:
Cell Preparation:
Compound Treatment:
Flow Cytometry Analysis:
Data Analysis:
Troubleshooting Tips:
The formation of a productive ternary complex between the target protein, HaloPROTAC, and VHL E3 ligase is a critical initial step in the degradation process. This protocol utilizes NanoBRET technology to monitor ternary complex formation in live cells with high temporal resolution [3] [5]. The assay employs CRISPR/Cas9-edited cells with endogenously tagged target proteins and fluorescently labeled E3 ligase components to quantitatively measure complex formation kinetics [3].
Materials Required:
Procedure:
Cell Preparation:
Substrate Addition:
Compound Treatment and Kinetic Measurement:
Data Analysis:
This assay typically shows rapid and dose-dependent ternary complex formation, with stable complexes observed within 3 hours of PROTAC treatment [3]. The high sensitivity of this approach allows detection of ternary complex formation at HaloPROTAC concentrations as low as 4 nM [3].
Validating that observed degradation occurs through the intended mechanism is crucial for interpreting HaloPROTAC experimental results. The following control experiments establish specificity and confirm VHL-dependent proteasomal degradation:
ent-HaloPROTAC Competition Assay:
Proteasome Inhibition Assay:
Ubiquitination Assay:
Table 2: Essential Control Experiments for Mechanistic Validation
| Control Type | Purpose | Expected Outcome | Interpretation |
|---|---|---|---|
| ent-HaloPROTAC | Confirm VHL-dependent mechanism | Inhibition of degradation | Specific ternary complex formation required |
| Proteasome inhibitor | Verify proteasomal degradation | Complete block of degradation | UPS dependence confirmed |
| E3 ligase knockout | Establish E3 specificity | Abrogated degradation | VHL-specific recruitment |
| Time course | Define degradation kinetics | Maximal degradation at 6-24 hours | Informs treatment duration |
| Dose response | Quantify potency | Sigmoidal curve with DC₅₀ | Allows compound comparison |
Several cellular and molecular parameters significantly influence HaloPROTAC efficacy and should be carefully considered in experimental design:
Target Protein Localization: The subcellular localization of the target protein profoundly affects degradation efficiency. Studies using dTAG PROTACs have demonstrated that degradation efficiency varies significantly across cellular compartments [2]. For example, VHL-recruiting PROTACs typically show superior activity against nuclear and cytoplasmic targets compared to proteins localized to organelles like the Golgi apparatus or peroxisomes [2]. When targeting proteins in specific compartments, verify that both the target and VHL E3 ligase are present in compatible cellular locations for productive ternary complex formation.
Expression and Localization of E3 Ligase Machinery: The endogenous expression levels and subcellular distribution of VHL complex components directly impact HaloPROTAC efficacy [2]. Cells with naturally low VHL expression may show reduced degradation efficiency. Consider characterizing E3 ligase expression in your experimental system using immunoblotting or RNA sequencing data. In some cases, transient overexpression of VHL may enhance degradation, though this should be carefully controlled to avoid artifactual results.
Ternary Complex Stability and Cooperativity: The stability of the ternary complex formed between the target protein, HaloPROTAC, and VHL is a key determinant of degradation efficiency. Complex stability is influenced by linker length, binding affinity for both partners, and the structural complementarity of the interacting surfaces [1] [2]. Both excessively short and long linkers can impair degradation—short linkers may prevent simultaneous binding due to steric hindrance, while very long linkers can reduce effective concentration and promote auto-inhibition [1]. Empirical optimization of linker length for specific target proteins is often necessary.
Temporal Considerations: The kinetics of HaloPROTAC-induced degradation follow a characteristic timeline that should inform experimental design:
When designing experiments, include appropriate time course studies to capture the complete degradation and recovery dynamics specific to your target protein.
Low Degradation Efficiency:
Hook Effect (Reduced Degradation at High Concentrations):
Cell Viability Concerns:
Incomplete Degradation:
This compound represents a powerful tool for targeted protein degradation with applications in chemical biology, target validation, and drug discovery. The protocols outlined in this document provide a comprehensive framework for quantifying degradation kinetics, monitoring ternary complex formation, and validating mechanistic aspects of HaloPROTAC activity. By following these detailed methods and considering the critical optimization parameters, researchers can reliably employ HaloPROTACs to study protein function in live cells with temporal control and high specificity.
The continuing development of HaloPROTAC technology, including compounds with improved potency and selectivity, will further expand the utility of this approach for probing biological systems and therapeutic targets previously considered undruggable.
Targeted protein degradation has emerged as a revolutionary therapeutic strategy that addresses the limitations of traditional occupancy-based inhibitors and genetic knockdown approaches. Unlike conventional methods that merely inhibit protein function, targeted degradation completely eliminates target proteins from cells, offering advantages for proteins with non-enzymatic functions, scaffolding roles, or those considered "undruggable" by conventional means. Among these technologies, PROTAC-based approaches have gained significant prominence for their ability to selectively degrade proteins of interest by hijacking the cellular ubiquitin-proteasome system.
This compound represents an optimized chemical degrader that specifically induces degradation of HaloTag7-fusion proteins. This molecule is a chloroalkane conjugate of a high-affinity VHL binder (VH298) that efficiently recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to HaloTag7-fusion proteins, leading to their ubiquitination and subsequent proteasomal degradation. This technology is particularly valuable for studying endogenously tagged proteins when combined with CRISPR/Cas9 genome editing, allowing researchers to investigate the functions of native proteins at endogenous expression levels without the confounding effects of protein overexpression.
The significance of this compound lies in its exceptional potency and selectivity, enabling rapid and reversible knockdown of specific target proteins. This application note provides comprehensive experimental protocols, characterization data, and implementation guidelines for researchers seeking to utilize this compound in their functional genomics and drug target validation studies, with particular emphasis on its application to the endosomal proteins SGK3 and VPS34.
Table 1: Molecular Characteristics and Degradation Profile of this compound
| Property Category | Specification | Experimental Details |
|---|
| Molecular Information | CAS Number: 2365478-58-4 Molecular Formula: C39H56ClN5O8S Molecular Weight: 790.41 g/mol | Chemical structure confirmed by NMR and mass spectrometry [1] | | Solubility & Storage | Soluble in DMSO (100 mg/mL, 126.52 mM) Storage: -80°C for 6 months, -20°C for 1 month | Stock solutions in DMSO are hygroscopic; use newly opened DMSO for optimal results [1] | | Degradation Kinetics | ∼50% degradation after 30 minutes Maximum degradation (Dmax) of ∼95% at 48 hours | Time-course experiments in HEK293 cells with Halo-tagged SGK3 [2] | | Potency (DC50) | 3-10 nM for Halo-tagged SGK3 and VPS34 | Dose-response measurements after 48 hours treatment [2] [1] | | Selectivity | Highly selective for Halo-tagged proteins Induces degradation only of Halo-tagged VPS34 complex components | Quantitative global proteomics analysis [2] |
This compound demonstrates remarkable efficiency in degrading HaloTag7-fusion proteins while maintaining exceptional specificity. In quantitative global proteomics studies, treatment with this compound induced degradation of only the Halo-tagged endogenous VPS34 complex components (VPS34, VPS15, Beclin1, and ATG14), with no significant off-target degradation observed across the proteome. This high selectivity profile makes it an excellent chemical tool for precise biological investigations without confounding compensatory effects [2].
The molecule exhibits rapid degradation kinetics, achieving approximately 50% target protein depletion within just 30 minutes of treatment and reaching near-complete degradation (∼95%) by 48 hours. This rapid onset of action enables researchers to study acute protein loss effects rather than chronic adaptations. Furthermore, the degradation is highly reversible, with protein levels recovering after this compound removal, allowing for transient protein knockdown studies that are difficult to achieve with genetic methods [2].
Table 2: Functional Validation of HaloTag7 Fusion Proteins in Knock-in Cell Lines
| Cell Line | Tag Position | Localization | Function Preservation | Key Validation Assays |
|---|---|---|---|---|
| Halo-VPS34 | N-terminal | Punctate structures co-localizing with Rab5 | Normal VPS34 complex stability and PtdIns3P production | Co-immunoprecipitation, 2xFYVE probe staining [2] |
| SGK3-Halo | C-terminal | Punctate structures co-localizing with Rab5 | VPS34-IN1 induced cytosolic relocalization | TMR ligand staining, inhibitor treatment [2] |
The functional integrity of HaloTag7 fusion proteins has been rigorously validated through extensive characterization. Both Halo-VPS34 and SGK3-Halo maintain proper subcellular localization to early endosomes, co-localizing with the Rab5 marker. Furthermore, these fusion proteins preserve their functional responses to pharmacological inhibition, with SGK3-Halo relocalizing to the cytosol upon VPS34-IN1 treatment, demonstrating that the tag does not interfere with regulated membrane association [2].
Purpose: To create cell lines expressing endogenously HaloTag7-tagged proteins for degradation studies.
Materials:
Procedure:
Technical Notes: For pseudotriploid HEK293 cells, expect multiple allele modifications. Screen multiple clones (typically 4-8) to identify those with desired genotype and protein expression. C-terminal tagging is essential for SGK3 to preserve its PX domain function [2].
Purpose: To induce and quantify degradation of HaloTag7-fusion proteins using this compound.
Materials:
Procedure:
Technical Notes: For optimal results, include a range of concentrations (0.1-1000 nM) and time points (0.5, 1, 2, 4, 8, 24, 48 hours) in initial characterization. DC50 values are typically calculated after 48 hours of treatment. The degradation is reversible; include recovery time courses if studying protein resynthesis [2].
Purpose: To evaluate functional effects of this compound-mediated protein degradation.
SGK3 Pathway Inhibition:
Autophagy Inhibition:
PtdIns3P Production Assay:
Table 3: Comparison of Major Targeted Protein Degradation Technologies
| Technology | Mechanism | Key Advantages | Limitations | Primary Applications |
|---|---|---|---|---|
| This compound | Recruits VHL E3 ligase to HaloTag7-fusion proteins | High selectivity; rapid kinetics; reversible; works at endogenous expression levels | Requires genetic modification; covalent binding to HaloTag7 | Target validation; signaling studies; chemical genetics [2] |
| Traditional PROTACs | Heterobifunctional molecules recruiting E3 ligases to endogenous proteins | No genetic modification needed; broad potential target range | Limited by availability of target binders; potential off-target effects | Oncology; targeted therapy development [3] |
| CRISPR-Cas9 | Complete gene disruption at DNA level | Permanent knockout; high specificity; no chemical treatment needed | Irreversible; essential gene knockouts lethal; genomic alterations | Essential gene identification; genetic screening [4] |
| RNA Interference | Degradation of target mRNA transcripts | Easily programmable; inducible systems available | Partial knockdown; compensatory adaptation; off-target effects | Functional screening; target identification [4] |
| Molecular Glues | Enhance interaction between E3 ligase and target protein | Smaller molecules; favorable drug-like properties | Difficult to rationally design; limited discovery platforms | Immunology; oncology [3] |
| TRIM-Away | Antibody-mediated target recognition with TRIM21 E3 ligase | Rapid protein degradation; no genetic modification required | Antibody delivery challenges; potential immunogenicity | Acute protein depletion; post-translational modification studies [4] |
Diagram 1: this compound mechanism of action. This compound forms a ternary complex between HaloTag7-fusion proteins and VHL E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target protein.
Diagram 2: Experimental workflow for this compound-mediated endogenous protein knockdown, from cell line generation to functional validation.
Incomplete Degradation:
Cellular Toxicity:
Loss of Signal in Localization Studies:
This compound technology has significant implications for target validation in drug discovery, particularly for challenging targets like kinases and regulatory proteins. The approach enables researchers to distinguish between acute protein loss effects versus chronic adaptation, providing more physiologically relevant data compared to genetic knockout models. In the context of sarcomas and other rare cancers, where actionable mutations are limited, this technology offers a powerful approach to validate potential therapeutic targets before investing in conventional drug development [3].
The selective degradation capability of this compound is particularly valuable for studying signaling complexes and multiprotein assemblies. As demonstrated with the VPS34 complex, this compound can induce coordinated degradation of multiple complex components when one subunit is tagged, enabling studies of complex stability and function. This property can be leveraged to investigate synthetic lethal interactions and identify context-specific vulnerabilities in cancer pathways [2].
Furthermore, the reversibility of protein knockdown makes this compound ideal for studying essential proteins where permanent knockout would be lethal. The ability to precisely control the timing and extent of protein depletion enables researchers to study the functional consequences of acute protein loss while maintaining cell viability, overcoming a significant limitation of CRISPR-Cas9 approaches for essential gene study [4].
This compound represents a powerful and selective tool for targeted protein degradation that combines the specificity of genetic tagging with the temporal control of small molecule treatment. Its application to endogenous proteins via CRISPR/Cas9-mediated knock-in provides a physiologically relevant system for studying protein function and validating therapeutic targets. The protocols and guidelines presented in this application note provide researchers with a comprehensive framework for implementing this technology in their own investigations, particularly for studying endosomal proteins SGK3 and VPS34, with potential applications across multiple target classes and biological systems.
HaloPROTAC-E represents a significant advancement in the field of targeted protein degradation, enabling rapid, reversible, and highly selective knockdown of endogenous proteins. This innovative approach combines HaloTag fusion technology with optimized proteolysis-targeting chimeras (PROTACs) to achieve unprecedented control over protein levels in living cells. This compound is chemically defined as a chloroalkane conjugate of the high-affinity VHL binder VH298, engineered to efficiently recruit the endogenous von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to HaloTag7-fused proteins of interest [1]. This recruitment triggers ubiquitin-mediated degradation via the proteasome, allowing researchers to precisely manipulate protein levels with temporal control that surpasses genetic knockdown approaches.
The development of this compound addresses several limitations of previous protein degradation technologies, including offtarget effects, chemical instability, and the requirement for exogenous E3 ligase expression [1]. By leveraging CRISPR/Cas9 genome editing to endogenously tag proteins, this compound enables the study of native proteins at physiological expression levels, avoiding artifacts associated with protein overexpression [1]. This technology has proven particularly valuable for investigating proteins with multiple functional domains and scaffolding functions that cannot be adequately studied using traditional inhibition approaches [2]. The catalytic nature of this compound means it can induce substantial protein depletion at low concentrations, functioning sub-stoichiometrically to degrade multiple copies of the target protein [3].
The molecular mechanism of this compound involves a series of coordinated events that culminate in the degradation of the target protein. Understanding this mechanism is crucial for proper experimental design and interpretation of results. The process begins when the chloroalkane moiety of this compound forms a specific covalent bond with the HaloTag7 fusion protein, while simultaneously, the VHL ligand domain engages the cellular VHL E3 ubiquitin ligase complex [2]. This simultaneous binding induces the formation of a ternary complex that brings the target protein into close proximity with the ubiquitination machinery.
The induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the target protein, a process catalyzed by the VHL E3 ligase [4]. Repeated ubiquitination events result in the formation of a Lys48-linked polyubiquitin chain on the target protein, which serves as a recognition signal for the 26S proteasome [4]. The ubiquitinated protein is subsequently unfolded, translocated into the proteolytic core of the proteasome, and degraded into small peptide fragments. Throughout this process, this compound is recycled and can catalyze multiple rounds of ubiquitination and degradation, making it highly efficient even at low concentrations [3].
The following diagram illustrates the key molecular events in this compound-mediated protein degradation:
Diagram 1: Molecular mechanism of this compound-mediated protein degradation. The process initiates with simultaneous binding of this compound to the HaloTag7-fused protein and VHL E3 ubiquitin ligase, forming a ternary complex that facilitates polyubiquitination and subsequent proteasomal degradation. This compound is recycled for multiple catalytic cycles.
The specificity of this compound is derived from two key molecular interactions: the covalent binding to HaloTag7 and the high-affinity interaction with VHL. This dual specificity minimizes off-target effects, as confirmed by quantitative global proteomics studies showing that this compound induces degradation only of the Halo-tagged protein and its immediate complex members without significantly affecting other cellular proteins [1]. The reversibility of the system stems from the transient nature of the ternary complex and the continuous cellular synthesis of new target protein, allowing protein levels to recover after this compound removal [5].
This compound has been successfully employed to degrade various endogenous proteins, providing insights into their cellular functions and validating their potential as therapeutic targets. The technology is particularly valuable for studying essential proteins where genetic knockout would be lethal, as it allows for acute protein depletion that can be temporally controlled. The following table summarizes the primary protein targets successfully degraded using this compound and the experimental contexts in which these applications have been validated:
Table 1: Key Protein Targets and Experimental Applications of this compound
| Target Protein | Biological Function | Tagging Strategy | Cell Line Model | Key Findings |
|---|---|---|---|---|
| SGK3 (Serum and glucocorticoid kinase 3) | Endosomal AGC kinase regulated by PtdIns3P, contributes to PI3K inhibitor resistance | C-terminal HaloTag7 fusion (to avoid interfering with PX domain function) | HEK293 CRISPR knock-in cells | Rapid disruption of downstream NDRG1 phosphorylation; validated role in VPS34-SGK3 signaling axis [1] |
| VPS34 (Class III PI3-kinase) | Generates PtdIns3P for endosomal trafficking and autophagy regulation | N-terminal HaloTag7 fusion | HEK293 CRISPR knock-in cells | Selective degradation of entire VPS34 complex (VPS34, VPS15, Beclin1, ATG14); confirmed endosomal localization [1] |
| VPS34 Complex | Multiple subunits in complex with VPS34 | Co-degradation with tagged VPS34 | HEK293 CRISPR knock-in cells | Demonstration of complex-wide degradation without affecting other cellular proteins [1] |
This compound has enabled critical experiments investigating protein complex dynamics and signaling pathways. In the case of VPS34 degradation, researchers observed that this compound induced the coordinated loss of not only the directly targeted VPS34 but also its binding partners VPS15, Beclin1, and ATG14, demonstrating the effectiveness of this approach in disrupting entire protein complexes [1]. This application proved particularly valuable for understanding the functional relationships within the VPS34 complex without requiring individual targeting of each component.
For kinase signaling studies, this compound-mediated degradation of SGK3 provided conclusive evidence about its position in signaling hierarchies. The rapid loss of SGK3 phosphorylation of its substrate NDRG1 following degradation confirmed SGK3 as the direct kinase responsible for this phosphorylation event, resolving uncertainties that had persisted from inhibitor studies [1]. This application highlights how this compound can overcome limitations of pharmacological inhibitors, which often lack absolute specificity and may incompletely suppress protein function.
The first critical step in implementing this compound technology is the generation of cell lines expressing HaloTag7-fused proteins at endogenous loci using CRISPR/Cas9 genome editing. This approach maintains physiological expression levels and regulation, avoiding artifacts associated with overexpression. The protocol below outlines the key steps for endogenous tagging:
Design guide RNAs targeting the specific genomic locus where the HaloTag7 sequence will be inserted. For N-terminal tagging, target the initiation codon region; for C-terminal tagging, target the stop codon region. Critical consideration: determine tagging position based on protein domain structure to avoid functional disruption [1].
Prepare HaloTag7 donor DNA containing the HaloTag7 sequence flanked by homology arms (approximately 800-1000 bp) corresponding to the sequences immediately upstream and downstream of the cleavage site. Include flexible linkers (e.g., GSG or GGS repeats) between the tag and the protein sequence if necessary.
Transferd cells with Cas9-gRNA ribonucleoprotein complexes and donor DNA using an efficient method such as electroporation. For HEK293 cells, use program CM-130 on a Lonza 4D-Nucleofector with SE Cell Line Solution [1].
Screen clones by both immunoblotting and DNA sequencing. For immunoblotting, use anti-HaloTag and anti-target protein antibodies to confirm tagging efficiency and protein expression. For DNA sequencing, verify precise integration and identify homozygous clones [1].
Validate functionality of tagged proteins through appropriate functional assays. For signaling proteins, assess pathway activity; for localized proteins, confirm proper subcellular localization using HaloTag TMR ligand and appropriate markers (e.g., Rab5 for endosomal proteins) [1].
Once engineered cell lines are established, degradation experiments can be performed to assess this compound efficacy. The following protocol details the optimal conditions for protein knockdown:
Cell preparation: Seed HaloTag7-knockin cells in appropriate multi-well plates (6-well for immunoblotting, 96-well for high-throughput assays) and culture until 70-80% confluent. Use standard culture conditions appropriate for the cell line.
This compound treatment: Prepare serial dilutions of this compound in DMSO, then dilute in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. The final DMSO concentration should not exceed 0.1%. Include DMSO-only controls for normalization [1].
Incubation time: For time-course experiments, treat cells for varying durations (30 minutes to 48 hours). This compound typically shows significant degradation within 30 minutes to 2 hours, with maximal degradation achieved by 24-48 hours [1].
Protein harvest and analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein degradation by immunoblotting using antibodies against the target protein and loading controls (e.g., GAPDH, tubulin).
Dose-response analysis: Determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) by quantifying band intensities and fitting data to a four-parameter logistic curve using software such as GraphPad Prism.
To confirm the specificity of this compound-induced degradation, implement the following control experiments:
Proteasome inhibition: Pre-treat cells with 10 µM MG-132 or 100 nM bortezomib for 2 hours before adding this compound. Proteasome inhibition should completely rescue protein levels, confirming proteasome-dependent degradation [2].
Competition assay: Co-treat cells with 10 µM of the enantiomer control compound ent-HaloPROTAC-E, which binds HaloTag7 but cannot recruit VHL. This compound should compete with this compound binding and prevent degradation [2].
Global proteomics: Perform quantitative mass spectrometry-based proteomics to assess proteome-wide changes following this compound treatment. This comprehensive approach validates selectivity by demonstrating that only the targeted protein and its immediate complex members are significantly depleted [1].
This compound demonstrates remarkable potency and efficiency in degrading HaloTag7-fused proteins. The quantitative parameters listed below provide guidance for experimental design and expectations regarding degradation performance. The following table compiles key quantitative metrics for this compound against validated protein targets:
Table 2: Quantitative Degradation Parameters of this compound
| Target Protein | DC50 (nM) | Dmax (%) | Time to 50% Degradation | Time to Dmax | Comparison to HaloPROTAC3 |
|---|---|---|---|---|---|
| SGK3-Halo | 3-10 nM | ~95% (at 48 h) | ~30 minutes | 48 hours | 5-fold improvement in potency [1] |
| Halo-VPS34 | 3-10 nM | ~95% (at 48 h) | ~1-2 hours | 48 hours | Greater steady-state degradation [1] |
| GFP-HaloTag7 (overexpressed) | 19 nM (HaloPROTAC3) | ~90% | 2-4 hours | 24 hours | Reference for earlier generation [2] |
The kinetic profile of this compound-mediated degradation demonstrates its utility for acute protein depletion studies. The rapid onset of degradation (observable within 30 minutes) enables investigation of immediate downstream consequences of protein loss, while the near-complete depletion achievable by 48 hours facilitates studies requiring substantial protein ablation [1]. The reversibility of the system is another key advantage; upon removal of this compound (via washout or medium change), target protein levels typically recover to baseline within 24-72 hours, depending on protein synthesis rates [5].
The catalytic nature of this compound underlies its exceptional efficiency. Unlike stoichiometric inhibitors, each this compound molecule can facilitate the degradation of multiple target protein molecules through successive rounds of ubiquitination [3]. This sub-stoichiometric activity enables effective protein depletion at low nanomolar concentrations, reducing the potential for off-target effects at high compound concentrations.
Following target protein degradation, implementing appropriate functional assays is essential to elucidate the biological roles of the targeted proteins. The specific choice of functional assays depends on the protein being studied but should evaluate both immediate downstream effects and broader cellular phenotypes:
Signaling pathway disruption: For kinases and signaling molecules, monitor phosphorylation status of known substrates. For SGK3 degradation, assess phosphorylation of its substrate NDRG1 using phospho-specific antibodies [1]. A significant reduction in substrate phosphorylation should accompany target degradation, confirming functional knockdown.
Localization studies: For proteins with defined subcellular localization, evaluate changes in compartmentalization following degradation. For endosomal proteins like VPS34 and SGK3, use immunofluorescence with compartment-specific markers (e.g., Rab5 for early endosomes) to confirm loss from appropriate locations [1].
Phenotypic assays: Implement cell-based assays relevant to protein function. For autophagy proteins like VPS34, measure LC3 lipidation and autophagic flux; for growth factor signaling components, assess proliferation and survival responses to relevant stimuli.
Complex integrity assessment: For proteins existing in multi-subunit complexes, evaluate the stability of complex members following target degradation. Co-immunoprecipitation experiments can determine whether degradation of one subunit affects the stability or association of other complex components [1].
Global proteomics: Conduct quantitative mass spectrometry-based proteomic analysis to assess proteome-wide changes following this compound treatment. In validated studies, this approach confirmed that this compound induced degradation only of the Halo-tagged protein and its immediate complex members, with no other proteins showing significant depletion [1].
Enantiomer control: Use the synthesized enantiomer ent-HaloPROTAC-E as a negative control. This compound has identical physical properties but cannot recruit VHL, thus serving as a critical control for off-target effects [2].
Rescue experiments: Re-express a degradation-resistant version of the target protein (e.g., with silent mutations that prevent HaloTagging but maintain protein function) to confirm that observed phenotypes are specifically due to loss of the target protein.
This compound offers several significant advantages over alternative protein perturbation methods:
Reversibility: Protein levels recover after compound removal, allowing investigation of protein function in reversible manner and enabling study of essential proteins where permanent knockout would be lethal [5].
High specificity: Quantitative proteomics demonstrates exceptional selectivity, with significant depletion only observed for the targeted protein and its immediate complex members [1].
Catalytic efficiency: Functions sub-stoichiometrically, enabling effective target depletion at low nanomolar concentrations and reducing potential off-target effects associated with high compound concentrations [3].
Endogenous application: Compatible with CRISPR/Cas9-mediated endogenous tagging, maintaining native expression levels, regulation, and cellular context [1].
Despite its considerable advantages, researchers should consider several limitations when implementing this compound technology:
Tag requirement: Necessitates genetic fusion of HaloTag7 to the target protein, requiring specialized cell line engineering that may be challenging for some laboratories [1].
Potential tag interference: The HaloTag7 fusion (approximately 33 kDa) may affect function, localization, or interactions of some target proteins, requiring careful validation of tagged protein functionality [1].
Proteasome dependence: Restricted to degradation of proteins accessible to the ubiquitin-proteasome system, limiting efficacy for aggregated proteins or those in certain cellular compartments [4].
Cell permeability: While this compound exhibits good cellular permeability in validated systems, efficiency may vary across different cell types, particularly in primary cells with robust efflux mechanisms.
This compound represents a powerful and versatile tool for precise protein manipulation in biological research and drug discovery. Its unique combination of rapid kinetics, high specificity, and catalytic efficiency enables experimental approaches not possible with traditional genetic or pharmacological methods. The compatibility with endogenous tagging strategies ensures physiological relevance, while the reversibility of protein knockdown allows investigation of essential proteins and dynamic processes.
As the field of targeted protein degradation continues to evolve, this compound provides a robust platform for functional genomics, target validation, and mechanistic studies of protein function. The detailed protocols and quantitative parameters provided in this application note will assist researchers in implementing this cutting-edge technology to address diverse biological questions and advance therapeutic development.
This compound represents a significant advancement in targeted protein degradation technology, combining an optimized VHL ligand (VH298) with a chloroalkane moiety to create a highly potent and selective degrader for HaloTag7 fusion proteins. This heterobifunctional molecule operates through the PROTAC (Proteolysis Targeting Chimera) mechanism, where it simultaneously binds to the HaloTag7 fusion protein and recruits the VHL E3 ubiquitin ligase complex, leading to ubiquitination and proteasomal degradation of the target protein [1] [2]. The covalent binding capability of the chloroalkane moiety to HaloTag7 ensures stable ternary complex formation, while the improved VHL ligand enhances degradation efficiency and selectivity compared to earlier HaloPROTAC variants [3] [2].
The integration of this compound with CRISPR/Cas9-mediated endogenous protein tagging enables researchers to study native protein function under physiological expression levels and regulation, addressing a significant limitation of overexpression systems. This approach allows for rapid, reversible, and tunable protein knockdown, making it ideal for functional studies of essential proteins, validation of therapeutic targets, and investigation of protein complex dynamics [4] [2]. This compound has demonstrated exceptional potency against endogenously tagged proteins, with DC₅₀ values in the low nanomolar range (3-10 nM) and maximal degradation (Dmax) reaching up to 95% for certain targets, establishing it as one of the most effective chemical knockdown tools available [2].
Table 1: Degradation Profiling of this compound Against Endogenously Tagged Proteins
| Target Protein | DC₅₀ (nM) | Dmax (%) | Time to 50% Degradation | Tag Position | Cellular Localization |
|---|---|---|---|---|---|
| SGK3 | 3-10 | ~95% | ~30 minutes | C-terminal | Endosomal |
| VPS34 | 3-10 | ~95% | ~30 minutes | N-terminal | Endosomal |
| VPS15 | Not reported | Significant | Follows VPS34 kinetics | Native complex | Endosomal |
| Beclin1 | Not reported | Significant | Follows VPS34 kinetics | Native complex | Endosomal |
| ATG14 | Not reported | Significant | Follows VPS34 kinetics | Native complex | Endosomal |
This compound exhibits remarkable potency and efficiency against endogenously tagged proteins, as quantified through immunoblotting and global proteomic analyses. The degradation is characterized by rapid kinetics, with approximately 50% target reduction observed within 30 minutes of treatment and maximal degradation achieved within 48 hours [2]. This rapid onset enables researchers to study acute protein loss phenotypes and downstream signaling cascades with high temporal resolution. The reversibility of this compound-mediated degradation further enhances its utility for functional studies, as protein levels typically recover within 24-72 hours after compound removal, allowing for investigation of both protein loss and recovery phases [4].
Table 2: Selectivity Assessment of this compound via Quantitative Proteomics
| Proteomic Category | Number of Proteins Affected | Notes |
|---|---|---|
| HaloTag-VPS34 complex components | 4 (VPS34, VPS15, Beclin1, ATG14) | Direct degradation |
| Other VPS34 complex members | 0 | No significant change |
| Off-target proteins | 0 | No significant degradation |
| Total quantified proteome | >7,000 proteins | Demonstrating high selectivity |
Comprehensive quantitative global proteomics analyses have confirmed the exceptional selectivity of this compound. In studies where over 7,000 proteins were quantified, no significant off-target degradation was observed beyond the intended HaloTag-fused proteins and their endogenous complex partners [2]. This high selectivity profile represents a substantial advantage over alternative degradation technologies that may exhibit off-target effects due to less specific E3 ligase engagement or target binding characteristics. The preservation of global protein homeostasis following this compound treatment ensures that observed phenotypes can be confidently attributed to degradation of the intended target rather than collateral protein loss [2].
Design and preparation of CRISPR components:
Design and preparation of donor DNA:
Electroporation and cell transfection:
Enrichment of edited cells using FACS:
Cell seeding and treatment:
Sample collection and analysis:
The positioning of HaloTag7 (N-terminal vs. C-terminal) can significantly impact protein function and degradation efficiency. For proteins with critical N-terminal domains (e.g., SGK3 with its PX domain), C-terminal tagging is recommended, while for others (e.g., VPS34), N-terminal tagging may be preferable [2]. Prior to endogenous tagging, it is advisable to validate tag placement using overexpression constructs to assess impacts on protein localization, interactions, and function. Additionally, researchers should confirm that the HaloTag7 fusion does not alter subcellular localization or protein complex formation through immunofluorescence and co-immunoprecipitation experiments [2].
The functionality of HaloTag7 fusion proteins should be rigorously validated before proceeding with degradation studies. Essential validation steps include:
The efficiency of CRISPR knock-in can vary significantly depending on the target gene, cell type, and guide RNA design. When working with difficult-to-edit cell lines or low-efficiency knock-ins, FACS enrichment becomes essential. Key optimization parameters for FACS include:
For challenging sort scenarios (e.g., very rare populations or sensitive primary cells), consider the following troubleshooting approaches:
Diagram 1: Complete workflow for endogenous protein degradation studies using this compound, from target selection to functional analysis.
Diagram 2: Molecular mechanism of this compound-mediated protein degradation, showing the sequential process from ternary complex formation to proteasomal degradation.
This compound has been successfully employed to degrade components of the VPS34-SGK3 signaling axis, which plays crucial roles in endosomal trafficking, autophagy, and cancer drug resistance. In one case study, endogenous tagging and degradation of VPS34 resulted in concomitant loss of its binding partners VPS15, Beclin1, and ATG14, demonstrating the utility of this approach for studying protein complex stability [2]. The rapid degradation kinetics (50% reduction within 30 minutes) enabled researchers to observe immediate downstream effects, including SGK3 relocalization from endosomes to the cytosol and loss of NDRG1 phosphorylation, providing direct evidence of the functional relationship between these pathway components [2].
This application highlights several key advantages of the this compound system:
The combination of this compound with CRISPR/Cas9 tagging provides a powerful platform for functional genomics and therapeutic target validation. This approach enables systematic analysis of protein function across the proteome under endogenous expression conditions, addressing significant limitations of RNAi and CRISPR knockout techniques, including compensatory adaptations and lethality of essential genes [4]. The reversible nature of this compound-mediated degradation allows for recovery studies, distinguishing direct from indirect phenotypes and confirming on-target effects through rapid phenotype reversal.
For drug discovery applications, this compound facilitates:
This compound represents a robust and selective tool for targeted protein degradation when combined with endogenous HaloTag7 knock-in strategies. The protocols outlined herein provide researchers with a comprehensive framework for implementing this technology, from initial genome editing through degradation validation and functional analysis. The exceptional potency (low nM DC₅₀), rapid kinetics (30-minute degradation onset), and high selectivity (no off-target degradation observed in proteomic studies) of this compound make it particularly valuable for studying essential biological processes, validating therapeutic targets, and investigating protein function under physiological conditions [2].
As the targeted protein degradation field continues to evolve, this compound provides a versatile and reliable platform for precision chemical biology. Future developments will likely expand the applicability of this system to additional subcellular compartments, complex tissue environments, and in vivo model systems, further enhancing its utility for basic research and drug discovery applications.
This compound is a potent, bifunctional degrader that targets HaloTag7-fusion proteins for degradation by recruiting the VHL E3 ubiquitin ligase complex [1] [2]. The table below summarizes its key characteristics and performance data.
| Property | Description / Value |
|---|---|
| Molecular Target | HaloTag7 fusion proteins [1] |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL) [1] |
| Mechanism | Induces ubiquitination and proteasomal degradation of HaloTag7-fused protein of interest (POI) [1] |
| Reported DC₅₀ | 3 - 10 nM (for Halo-tagged SGK3 and VPS34) [1] [2] |
| Reported Dₘₐₓ | ~95% degradation at 48 hours [1] |
| Degradation Kinetics | Rapid (~50% degradation after 30 minutes) [1] |
| Key Application | Rapid, reversible knockdown of endogenous proteins when combined with CRISPR/Cas9 gene editing [1] |
The following diagram illustrates how this compound facilitates the degradation of a target protein.
This compound acts as a chemical bridge. One end covalently binds to the HaloTag7 fused to your protein of interest (POI) [1]. The other end recruits the endogenous VHL E3 ubiquitin ligase complex [1]. This forced proximity leads to the transfer of ubiquitin chains (polyubiquitination) onto the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and this compound is recycled for another round of degradation [3].
This protocol outlines the steps for using this compound to degrade a HaloTag7-fusion protein and for detecting its subsequent ubiquitination, adapting a method reported for other PROTACs [4].
This assay uses TUBEs (Tandem Ubiquitin Binding Entities) to enrich and detect polyubiquitinated proteins, providing a direct measure of PROTAC efficacy [4].
The workflow for this ubiquitination assay is summarized below.
1. Mechanism of Action this compound functions as a bifunctional degrader. One end contains a chloroalkane group that covalently binds to the HaloTag7 protein. The other end is a high-affinity VHL ligand that recruits the VHL E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitylation of the HaloTag-fused protein of interest (POI), targeting it for proteasomal degradation [1]. The process is rapid, reversible, and dose-dependent.
2. Key Quantitative Degradation Data The following table summarizes the degradation efficiency of this compound against specific Halo-tagged endogenous proteins, as validated in peer-reviewed research [1].
Table 1: Degradation Efficiency of this compound on Endogenously Tagged Proteins
| Target Protein | Tag Position | DC₅₀ (nM) | Maximum Degradation (Dₘₐₓ) | Kinetics (50% Degradation) |
|---|---|---|---|---|
| SGK3 | C-terminal | 3 - 10 | ~95% at 48 hours | ~30 minutes |
| VPS34 | N-terminal | 3 - 10 | ~95% at 48 hours | Rapid (specific time not stated) |
3. High Selectivity Global proteomic analysis confirmed that this compound is highly selective. Treatment in Halo-VPS34 knock-in cells induced degradation of only the Halo-tagged VPS34 and its core complex partners (VPS15, Beclin1, and ATG14), with no other significant off-target protein degradation observed [1].
4. Functional Knockdown in Signaling Pathways Degradation of Halo-tagged SGK3 by this compound successfully blocked the phosphorylation of its downstream substrate, NDRG1, thereby confirming a functional knockdown and enabling the interrogation of this specific signaling axis [1].
1. Generation of HaloTag Knock-in Cell Lines using CRISPR/Cas9
This protocol is critical for studying endogenous proteins and was used in the foundational research on this compound [1].
2. This compound Treatment Protocol for Protein Degradation
3. Controls and Validation
The diagram below illustrates the key steps from cell line generation to functional analysis.
Diagram 1: Overall experimental workflow for using this compound, from generating the tool cell line to final functional analysis.
The following diagram illustrates the molecular mechanism of how this compound induces targeted protein degradation.
Diagram 2: Molecular mechanism of this compound. The molecule forms a bridge between the HaloTag-fused protein and the E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
Optimizing HaloPROTAC-E experiments involves fine-tuning several critical factors. The table below summarizes these parameters and their optimal ranges based on published research.
| Parameter | Optimal Range / Condition | Effect of Deviation | Supporting Evidence |
|---|
| Working Concentration (DC₅₀) | 3 - 10 nM [1] [2] [3] | • Too low: Inefficient degradation. • Too high: Potential for "hook effect"/auto-inhibition [4]. | Induces ~50% degradation of Halo-tagged SGK3 after 30 min; Dmax ~95% at 48 hours [1]. | | Incubation Time | 30 min - 48 hours [1] | • Too short: Degradation incomplete. • Too long: May observe protein re-synthesis or off-target effects. | Rapid degradation observed; full depletion requires longer incubation for steady-state [1]. | | Linker Length & Composition | Optimized intermediate length (as in this compound) [4] | • Too short: Prevents ternary complex formation. • Too long: Can increase auto-inhibition and reduce efficacy [4]. | HaloPROTAC3 (predecessor) achieved ~90% degradation with DC₅₀ of 19 nM [4]. | | E3 Ligase Ligand Affinity | High-affinity VHL binder (VH298) [1] | Reduced affinity for VHL significantly attenuates degradation potency and efficacy [4]. | this compound is highly selective, degrading only the Halo-tagged VPS34 complex in proteomics studies [1]. | | Cellular System | Cells expressing HaloTag7-fused protein of interest [4] | Standard HaloTag may not be degraded efficiently. HaloTag7 is a more stable variant optimized for these systems [4]. | Covalent binding to HaloTag7 is crucial for mechanism but makes HaloPROTAC non-catalytic and non-recyclable [5]. |
The following diagram illustrates the core mechanism of this compound and its pathway for targeted protein degradation.
Detailed Protocol for Assessing Degradation:
Q1: My degradation efficiency is low, even at high nanomolar concentrations. What could be wrong?
Q2: Is the degradation selective and reversible?
Q3: How does this compound compare to other tag-targeted degraders? The choice of tag system involves trade-offs. HaloPROTACs are powerful but have a key limitation: they bind covalently to the HaloTag7. This means the degrader is consumed in the reaction and cannot be recycled, which can limit its efficiency and requires higher stoichiometric amounts. In contrast, systems like dTAG (targeting FKBPF36V) or NanoTAC (targeting NanoLuc) bind non-covalently, allowing a single degrader molecule to catalyze the degradation of multiple target proteins, which can lead to superior degradation efficiency [5].
Q1: Does HaloPROTAC-E have significant off-target effects?
Q2: What is the typical potency (DC₅₀) and efficacy (Dmax) of this compound?
Q3: What is a key control experiment to confirm the mechanism of degradation?
Protocol 1: Validating Target Engagement and Degradation
This protocol outlines the core steps for using this compound to degrade your protein of interest and confirming the effect.
Quantitative Profile of this compound
This table summarizes the key performance metrics of this compound based on published data [1].
| Parameter | Value / Characteristic | Experimental Context |
|---|---|---|
| DC₅₀ (Potency) | 3 - 10 nM | Degradation of endogenous Halo-tagged SGK3 and VPS34 in HEK293 cells. |
| Dmax (Efficacy) | ~95% | Maximal degradation observed at 48 hours. |
| Degradation Speed | ~50% after 30 min | Rapid initial degradation phase observed for SGK3. |
| Selectivity | Remarkably selective; only the intended Halo-tagged protein and its direct complex partners degraded. | Assessed via quantitative global proteomics. |
Protocol 2: Assessing Off-Target Effects via Proteomics
To comprehensively assess off-target effects, a global proteomics approach is recommended. The workflow below is adapted from general proteomics best practices and the analysis performed in the this compound study [1] [3].
Problem: Incomplete or No Degradation
| Possible Cause | Solution |
|---|---|
| Insufficient this compound concentration or time | Perform a dose-response (1-500 nM) and time-course (0-48 h) experiment to establish optimal conditions for your specific cell line and target. |
| Inefficient HaloTagging | Verify the expression and covalent binding capability of the HaloTag fusion protein using a fluorescent HaloTag ligand (e.g., TMR Ligand) [1]. |
| Disrupted E3 Ligase Activity | Confirm VHL function in your cell line. Use a positive control HaloTag construct if available. Co-treatment with a proteasome inhibitor (MG132) should rescue degradation, confirming the proteasomal pathway. |
Problem: High Non-Specific Toxicity or Off-Target Effects
| Possible Cause | Solution |
|---|---|
| PROTAC-induced aggregation or non-specific binding | Include the enantiomer control (ent-HaloPROTAC) to distinguish specific, VHL-mediated degradation from non-specific effects [2]. |
| Overexpression artifacts | Use cell lines with endogenously tagged proteins (via CRISPR/Cas9) instead of overexpression models to mimic physiological conditions more closely [1]. |
The efficiency of HaloPROTACs, like all PROTACs, depends on several interconnected cellular and chemical factors. The table below summarizes the key parameters that can influence permeability and overall degradation efficacy.
| Parameter | Impact on Permeability & Efficacy | Key Considerations for HaloPROTACs |
|---|---|---|
| Molecular Size/Properties | Large size & high molecular weight can hinder passive diffusion across cell membranes [1]. | PROTACs are heterobifunctional molecules; linker length and composition are critical for balancing size and function [2]. |
| Target & E3 Ligase Localization | Determines the subcellular destination a PROTAC must reach to form a productive ternary complex [1]. | HaloPROTACs show varied efficiency across cellular compartments (e.g., nucleus, cytoplasm, ER); efficacy is compartment- and E3 ligase-dependent [1]. |
| E3 Ligase Affinity | Strong binding to the E3 ligase (e.g., VHL) is crucial for forming the ternary complex and driving degradation [2]. | Reduced affinity for VHL (e.g., as in HaloPROTAC9) significantly attenuates degradation activity, even if cell entry occurs [2]. |
| Expression of Ubiquitin Machinery | Levels of E3 ligases, E2 enzymes, and deubiquitinases (DUBs) in specific cell lines can facilitate or inhibit degradation [1]. | A PROTAC may enter a cell but fail to degrade the target if the local ubiquitin machinery is not cooperative or active [1]. |
Since direct permeability assays are complex, researchers typically infer successful cellular entry through functional degradation assays. The workflow below outlines this indirect assessment process.
The primary method to infer permeability is to test whether the this compound is performing its intended function: degrading the HaloTag7 fusion protein inside cells [2]. A robust dose-dependent degradation is strong, albeit indirect, evidence that the molecule has entered the cell.
If your this compound is not inducing the expected degradation, here are key questions to consider.
1. Has the molecule successfully entered the cells?
2. Is the ternary complex forming productively?
3. Is the cellular context appropriate?
For a more direct investigation, you could consider adapting the following advanced approaches, though they may require specialized tools.
Understanding the mechanism is crucial for troubleshooting. HaloPROTACs are heterobifunctional molecules that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to proteins fused with the HaloTag (HT), leading to the target's ubiquitination and proteasomal degradation [1].
The following diagram illustrates this multi-step process:
Several factors from recent studies can significantly impact the efficiency and success of your degradation time course. Optimizing your experiment requires attention to the following cellular and molecular parameters [2] [3]:
| Factor | Impact on Degradation Efficiency | Experimental Consideration |
|---|---|---|
| Target Protein Localization | Efficiency varies by subcellular compartment. Cytoplasmic and nuclear targets are generally more amenable to degradation than those in Golgi or peroxisomes [2]. | Determine the subcellular localization of your HaloTagged protein of interest (POI). |
| E3 Ligase Activity & Localization | The local activity and expression of the recruited E3 ligase (e.g., VHL) is a critical limiting factor [2] [3]. | Confirm the presence and activity of the required E3 ligase in your cell model. |
| Ternary Complex Stability | A stable complex between the POI, PROTAC, and E3 ligase is necessary for efficient ubiquitination. This is influenced by the PROTAC's linker design and binding moieties [4]. | Use positive controls (e.g., HaloTagged cytosolic proteins) to validate your HaloPROTAC batch and protocol. |
| Membrane & Spatial Barriers | Degradation of membrane proteins can be challenging. A 2025 study found HaloPROTAC3 could not recruit VHL or trigger degradation of a HaloTagged protein on a parasitophorous vacuole membrane [1]. | If your target is a membrane protein, its specific cellular context may present a barrier to degradation. |
Here is a detailed methodology for a HaloPROTAC degradation time-course experiment, synthesized from current literature and best practices.
1. Pre-experiment Validation and Cell Preparation
2. HaloPROTAC Treatment and Time-Course Setup
3. Sample Analysis and Detection
Q1: I see no degradation in my time-course experiment. What could be wrong?
Q2: My degradation is incomplete (e.g., only 60%). How can I improve the Dmax (maximum degradation)?
Q3: The degradation efficiency varies widely between my different HaloTagged constructs. Why?
The table below summarizes the core degradation activity data for this compound, as reported in the literature [1] [2].
| Parameter | Value | Experimental Context |
|---|---|---|
| DC₅₀ | 3-10 nM | HEK293 cells with endogenously tagged Halo-VPS34 or SGK3-Halo [2]. |
| Dₘₐₓ (Max Degradation) | ~95% | Observed for Halo-tagged SGK3 after 48 hours of treatment [2]. |
| Kinetics (Rapid Effect) | ~50% degradation after 30 min | Observed for Halo-tagged SGK3 [2]. |
| Molecular Weight | 790.41 g/mol | [1] |
| CAS Number | 2365478-58-4 | [1] |
Here is a detailed methodology for a typical experiment assessing this compound-induced degradation, based on the study that used CRISPR/Cas9 to create the necessary cell models [2].
This experimental workflow can be visualized as follows:
PROTAC data often deviates from standard sigmoidal curves. Here are key challenges and solutions, derived from both the specific this compound study and general PROTAC literature.
| Issue | Possible Cause | Troubleshooting Guide |
|---|---|---|
| Non-Sigmoidal or Biphasic Curves | Hook Effect: At very high concentrations, HaloPROTAC molecules form binary complexes with either the POI or the E3 ligase alone, failing to form the productive ternary complex needed for degradation [4] [5]. | - Test a wider range of concentrations to characterize the hook effect. Use curve-fitting models like Changepoint Gaussian Processes that can handle this complexity without manually omitting data points [5]. |
| High Basal Degradation or Off-target Effects | - Cytotoxicity from the POI ligand itself can cause protein degradation independent of the intended pathway [3].
The following diagram illustrates the molecular mechanism of this compound and the common "hook effect":
The following table summarizes the quantitative data available for this compound from a key study that evaluated its effectiveness in degrading endogenous HaloTag fusion proteins [1].
| Target Protein | DC₅₀ (Potency) | Dₘₐₓ (Max Degradation) | Kinetics (50% Degradation) | Key Finding on Specificity |
|---|---|---|---|---|
| SGK3-Halo (C-terminal tag) | 3 nM | ~95% | ~30 minutes | Remarkably selective; only degraded the Halo-tagged endogenous VPS34 complex with no other significant off-targets [1]. |
| Halo-VPS34 (N-terminal tag) | 10 nM | Not explicitly stated | Not explicitly stated | Same as above [1]. |
This protocol is adapted from the study that demonstrated the potent degradation of endogenous Halo-VPS34 and SGK3-Halo proteins [1].
Methodology for Degradation Assay using this compound
Q1: What is the difference between HaloPROTAC3 and this compound? A1: this compound is an optimized version that incorporates a high-affinity VHL binder called VH298. This improvement makes this compound more potent and effective than the earlier HaloPROTAC3, inducing greater steady-state degradation of target proteins like VPS34 at lower concentrations (DC₅₀ of 10 nM for this compound vs. >100 nM for HaloPROTAC3) [1].
Q2: My HaloTagged protein is not being degraded by HaloPROTACs. What could be wrong? A2: Consider these potential issues based on the PROTAC mechanism:
The sensitivity for detecting a HaloTag fusion protein is not determined by HaloPROTACs themselves, but by the fluorescent or functional ligands you use for labeling.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No Degradation | Incorrect subcellular localization [4] [2]. | Verify the localization of your HaloTagged protein is compatible with the VHL/proteasome system. |
| Inefficient ternary complex [3]. | If possible, test HaloPROTACs with different linker lengths. | |
| Incomplete Degradation | HaloPROTAC concentration is too low. | Perform a full dose-response curve to find the optimal DC₅₀ for your system [1]. |
| Not all alleles are tagged in a polyploid cell line [1]. | Use a clonal cell line confirmed by sequencing to be homozygous for the HaloTag knock-in. | |
| High Background in Detection | Non-specific binding of fluorescent ligand. | Implement a wash step after labeling to remove unbound ligand [6]. |
| Unexpected Cellular Effects | Off-target degradation. | This compound has been shown to be highly selective [1]. Always include a negative control (e.g., an inactive enantiomer, ent-HaloPROTAC3) to confirm on-target effects [3]. |
The following diagram illustrates the mechanism by which this compound induces the degradation of a HaloTag fusion protein.
Quantitative global proteomic analysis demonstrates that this compound is remarkably selective. In a study targeting endogenously Halo-tagged VPS34, this compound induced degradation only of the Halo-tagged VPS34 and its direct complex partners, with no other significant off-target degradation observed [1].
The table below summarizes the key selectivity and potency data for this compound from the study:
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| DC₅₀ (Half-maximal degradation concentration) | 3–10 nM [1] | Degradation of Halo-tagged SGK3 and VPS34 in HEK293 cells. |
| Maximum Degradation (Dₘₐₓ) | ~95% at 48 hours [1] | Depletion of Halo-tagged SGK3. |
| Kinetics | ~50% degradation after 30 minutes [1] | Depletion of Halo-tagged SGK3. |
| Selectivity (Proteomics) | Only the endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14) was significantly degraded. No other proteins showed significant degradation [1] | Quantitative global proteomics on Halo-VPS34 knock-in HEK293 cells. |
This high selectivity is attributed to the necessity of forming a ternary complex between this compound, the HaloTag7-fused protein of interest, and the E3 ligase machinery (VHL). The degradation is specific to the tagged protein and its stable interactors [1].
This protocol summarizes the key methodology used to generate the data above [1].
1. Cell Line Generation via CRISPR/Cas9
2. Validation of Tagged Cell Lines
3. Degradation Assay
4. Global Quantitative Proteomics for Selectivity
Here are solutions to common problems researchers might face when using the HaloPROTAC system.
| Problem | Possible Cause | Solution & Explanation |
|---|---|---|
| Insufficient Degradation | Inefficient ternary complex formation; suboptimal tag placement. | Verify tag placement does not disrupt functional domains [1]. Titrate this compound concentration (typical DC₅₀ 3-10 nM) and extend treatment time (up to 48 hours) [1]. |
| Off-target Effects in Proteomics | Non-specific degradation. | The high selectivity of this compound suggests off-targets are unlikely. Use a non-targeting HaloPROTAC (no E3 ligase binder) as a critical control to identify effects from the tag or linker. |
| Altered Protein Localization/Function | HaloTag interfering with protein. | Always validate the knock-in cell line. Check localization vs. wild-type and confirm known interactions remain intact [1]. |
The following diagrams illustrate the core mechanism of this compound and the key experimental steps for validating its selectivity.
Diagram 1: this compound Mechanism of Action
Diagram 2: Experimental Workflow for Selectivity Validation
Here are the common causes and solutions for low HaloPROTAC-E efficiency, summarized from current literature.
| Potential Cause | Evidence/Symptoms | Recommended Action & Experimental Validation |
|---|---|---|
| Slow Degradation Kinetics [1] | Protein levels drop significantly at 24h but not at earlier time points (e.g., 1h or 6h). | Extend treatment time and perform a full time-course experiment (e.g., 1, 6, 24 hours). |
| Low HaloTag Fusion Protein Expression | Failure to detect the fusion protein via Western blot. | Confirm protein expression with Western blot. Use live-cell imaging with HaloTag ligands [2]. |
| Suboptimal E3 Ligase Activity | Degradation is inefficient even with confirmed target expression. | Check VHL expression (Western blot). Consider using cell lines with validated VHL activity. |
| Incorrect Target Localization [3] | Target is in compartments like Golgi, peroxisomes, or lysosomes where HaloPROTAC activity may be low. | Confirm subcellular localization of your HaloTag fusion protein via imaging. |
| Proteasome Impairment | Accumulation of polyubiquitinated proteins, lack of degradation despite confirmed ubiquitination. | Test proteasome activity with a control substrate (e.g., MG132). |
| Ligand Toxicity [1] | Reduced cell proliferation or viability in control cells treated with this compound. | Perform a cell viability assay (e.g., MTT, Live/Dead) alongside degradation experiments. |
To effectively troubleshoot, you need to validate the ternary complex formation and the functionality of the ubiquitin-proteasome system.
This protocol is crucial for determining if the issue is upstream (binding and ubiquitination) or downstream (proteasomal degradation) of the proteasome.
The following diagram outlines a logical path to isolate the specific problem in your experiment.
What are HaloPROTACs and how do they work? HaloPROTACs are heterobifunctional molecules that recruit the E3 ubiquitin ligase VHL to a HaloTag7 fusion protein. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein of interest (POI) [1] [2].
Can HaloPROTACs degrade membrane proteins? While HaloPROTACs are designed to be a general degradation tool, recent evidence indicates they may fail to degrade certain membrane protein constructs. A 2025 study showed that HaloPROTAC3 could not degrade a HaloTagged parasitophorous vacuole membrane protein (UIS4) in Plasmodium parasites, despite binding to the tag. The failure was attributed to an inability to recruit the VHL ligase and trigger ubiquitination at the membrane surface [3].
What is the typical potency of HaloPROTAC3? HaloPROTAC3 is a highly potent degrader. In cellular models using soluble GFP-HaloTag7, it achieved a DC50 (half-maximal degradation concentration) of 19 ± 1 nM and up to 90% degradation [1].
What is a critical control for HaloPROTAC experiments? The enantiomer control (e.g., ent-HaloPROTAC3) is essential. This molecule has identical physical properties but cannot bind VHL. Its lack of degradation activity confirms that the effect is VHL-dependent and not due to non-specific or off-target effects [1].
The following table outlines common issues and their potential solutions, informed by the challenges documented in recent literature.
| Problem & Symptoms | Potential Causes | Recommended Solutions & Validation Steps |
|---|
| No degradation of membrane protein [3] | • Inaccessible ternary complex: Membrane environment physically blocks VHL recruitment. • Wrong linker length: Optimal distance not achieved for this specific target. • Lack of ubiquitination: Essential lysine residues not available or accessible on the target. | • System Validation: Confirm the HaloPROTAC and cellular UPS are functional by co-expressing a soluble HaloTagged protein (e.g., GFP) as a positive control [3]. • VHL Recruitment Assay: Use techniques like FRET or proximity ligation to check if HaloPROTAC binding successfully recruits VHL to the membrane-bound tag [3]. • Try different linkers: If designing new PROTACs, test a small library with varying linker lengths and compositions [1]. | | Low degradation efficiency (applies to all targets) | • Suboptimal PROTAC concentration: Too low (ineffective) or too high (causing "hook effect"). • Low affinity for VHL: Weaker VHL ligands reduce efficacy. • Poor cellular permeability: PROTAC not reaching intracellular targets effectively. | • Dose-Response Curve: Treat cells with a range of concentrations (e.g., 1 nM to 10 µM) to find the optimal dose and check for the hook effect, where high concentrations reduce efficacy [1]. • Check VHL ligand affinity: Use a PROTAC with a high-affinity VHL ligand (e.g., VHL IC50 ~0.54 µM for HaloPROTAC3) [1]. • Verify mechanism: Use the ent-HaloPROTAC3 control and co-treatment with proteasome inhibitors (e.g., MG132) to confirm on-target, proteasome-dependent degradation [1]. | | High non-specific toxicity or off-target effects | • Unintended degradation of endogenous proteins. • Occupancy-based pharmacology of the warhead. | • Use the enantiomer control (ent-HaloPROTAC3) to distinguish specific degradation from other toxic effects [1]. • Confirm on-target effect by showing rescue of phenotype in cells lacking the HaloTagged protein. |
For your experimental planning, here is a summary of quantitative data from foundational research and a detailed protocol for a degradation assay.
Table 1. Efficacy and Binding Data of Selected HaloPROTAC Molecules [1]
| Compound Name | VHL Ligand Linkage | Maximal Degradation (%) | DC50 (nM) | VHL Binding (IC50) |
|---|---|---|---|---|
| HaloPROTAC3 | Phenol | 90 ± 1 | 19 ± 1 | 0.54 ± 0.06 µM |
| HaloPROTAC2 | Acyl Amine | ~70 | Not Reported | Not Reported |
| HaloPROTAC9 (Lower VHL affinity) | Phenol | ~45 | Not Reported | Significantly Weaker |
| *ent*-HaloPROTAC3 (Enantiomer control) | Phenol | No significant degradation | N/A | No detectable binding |
Protocol: Basic Flow Cytometry-Based Degradation Assay [1]
This protocol is adapted from the seminal study and is ideal for quantitative and relatively high-throughput assessment of HaloPROTAC efficacy on HaloTag7 fusion proteins.
Cell Line Generation:
PROTAC Treatment:
Sample Analysis:
Data Calculation:
To better understand the points of failure, the following diagrams illustrate the intended mechanism of HaloPROTACs and the specific challenge encountered with membrane proteins.
Diagram 1: Intended Mechanism of HaloPROTAC Action
This diagram visualizes the successful degradation pathway for soluble proteins [1] [2].
Diagram 2: Documented Failure in Membrane Protein Degradation
This diagram illustrates the specific failure mechanism reported in the 2025 study, where the context of a parasitophorous vacuole membrane prevented degradation [3].
The following table expands on the key experimental findings from the head-to-head comparison, which utilized a rigorous methodology involving CRISPR/Cas9 gene editing [1].
| Experimental Aspect | HaloPROTAC3 Performance | HaloPROTAC-E Performance |
|---|---|---|
| Target Protein: VPS34 | Less potent and induced less steady-state degradation [1] | More potent; achieved greater steady-state degradation [1] |
| Target Protein: SGK3 | Data not provided in study | DC₅₀ ~5 nM; achieved ~50% degradation after 30 minutes and ~95% (Dmax) at 48 hours [1] |
| Degradation Kinetics | Data not provided in study | Rapid; ~50% degradation of SGK3-Halo achieved after 30 minutes of treatment [1] |
| Functional Knockdown | Data not provided for this comparison | Effective; degradation of SGK3-Halo blocked phosphorylation of its downstream substrate, NDRG1 [1] |
| Proteome-Wide Selectivity | Data not provided for this comparison | Highly selective; quantitative global proteomics revealed degradation only of the Halo-tagged VPS34 complex with no other significant off-targets [1] |
The experimental workflow used to generate this comparative data is summarized in the diagram below. This process ensures that the tagged proteins are expressed at endogenous levels from their native promoters, which is crucial for physiologically relevant results [1] [2].
The evidence indicates that this compound is a more advanced and potent tool than HaloPROTAC3 for degrading endogenously Halo-tagged proteins.
| Feature | HaloPROTAC-E | dTAG-13 |
|---|---|---|
| Target System | HaloTag7 fusion proteins [1] | FKBP12F36V fusion proteins [2] [3] |
| Recruited E3 Ligase | VHL [1] | CRBN (Cereblon) [2] [3] |
| DC50 (Potency) | 3–10 nM (for SGK3 and VPS34) [1] | ~1-10 nM (varies by target and cellular context) [2] [3] |
| Dmax (Efficacy) | ~95% (for HaloTag-SGK3) [1] | Varies by target; can achieve >90% [2] [3] |
| Kinetics (Speed) | ~50% degradation after 30 minutes; maximal degradation at 48 hours [1] | Rapid degradation; ~50% degradation of FKBP12F36V-Nluc in under 1 hour [2] |
| Key Advantage | High selectivity; minimal off-target degradation in proteomics studies [1] | Well-characterized, versatile system effective in vitro and in vivo [2] [3] |
A 2025 systematic comparison of degron technologies highlighted a critical practical difference: treatment with 1 µM dTAG-13 was observed to substantially reduce cell proliferation in hiPSCs, whereas this compound's ligand (VPS34-IN1, used in its characterization) did not show this effect on proliferation in its study [1] [4]. This suggests that dTAG-13's impact on cell health may need to be controlled for in phenotypic assays.
To ensure the data you are comparing was generated under consistent conditions, here are the core methodologies used in the key studies.
The following diagram illustrates the general experimental workflow for using these chemical degraders, from system setup to validation.
The table below summarizes the core characteristics of each system based on published data.
| Feature | This compound | NanoTACs |
|---|---|---|
| Targeted Tag | HaloTag7 (33 kDa) [1] [2] | NanoLuc (19 kDa) [2] |
| Recruited E3 Ligase | VHL (CRL2VHL complex) [1] | CRBN (CRL4CRBN complex) [2] |
| Binding Mechanism | Irreversible, covalent [2] | Reversible, non-covalent [2] |
| Catalytic Nature | Non-catalytic (stoichiometric) [2] | Catalytic (sub-stoichiometric) [2] |
| Reported Potency (DC₅₀) | 3-10 nM (for HaloTag-SGK3/VPS34) [1] | Not explicitly stated; achieves ~80% degradation at 100 nM in a reporter system [2] |
| Maximal Degradation (Dₘₐₓ) | ~95% [1] | ~80% (for the best-performing NC4 compound in a reporter system) [2] |
| Key Advantage | High potency and maximal degradation; well-established for endogenous proteins [1] | Catalytic efficiency; smaller tag size; luminescence reporter capability [2] |
| Key Limitation | Consumed during reaction; larger tag may perturb protein function [2] | Generally lower degradation efficiency compared to other systems like dTAG [2] |
The following diagrams illustrate the fundamental difference in how this compound and NanoTACs operate to degrade their target proteins.
The this compound mechanism forms a non-catalytic, stoichiometric complex. It covalently and irreversibly binds to the HaloTag7-fusion protein while simultaneously recruiting the VHL E3 ubiquitin ligase. This leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. Because the bond is covalent, one this compound molecule is consumed for each target protein molecule degraded [2].
The NanoTAC mechanism is catalytic. It binds reversibly to both the NanoLuc-fusion protein and the CRBN E3 ubiquitin ligase. After facilitating the ubiquitination and degradation of the target protein, the NanoTAC molecule is released and can be recycled to degrade additional target molecules. This allows for efficient degradation at sub-stoichiometric concentrations [2].
The quantitative data and insights for this comparison are derived from key experiments reported in the literature.
The protocol below, adapted from the cited research, outlines how the degradation efficiency of these molecules is typically validated [1].
Cell Line Generation:
Degradation Assay:
Efficiency Analysis:
HaloPROTAC-E represents an optimization over earlier versions. The following comparison details its advantages.
| HaloPROTAC Molecule | Key Features and Improvements |
|---|
| This compound | Optimized probe; conjugate of a chloroalkane and a high-affinity VHL binder (VH298) [1]. • Higher Potency: DC50 of 3–10 nM for SGK3 and VPS34 [1]. • Greater Efficacy: Induced more potent and greater steady-state degradation of Halo-tagged VPS34 than HaloPROTAC3 [1]. | | HaloPROTAC3 | One of the first potent small-molecule HaloPROTACs [2]. • Potency: DC50 of 19 ± 1 nM for GFP-HaloTag7 [2]. • Limitation: Less effective than this compound at inducing degradation of endogenous VPS34 [1]. | | HaloPROTAC1 & HaloPROTAC2 | Early designs with amide linkers [2]. • Lower Efficacy: HaloPROTAC2 induced nearly 70% degradation at 2.5 µM, which is much less potent than later versions [2]. |
The high selectivity of this compound was confirmed through a detailed experimental workflow that combined specialized cell lines, treatment, and quantitative mass spectrometry. The process can be visualized as follows:
The key components of this workflow are:
The finding that this compound induces degradation of the entire VPS34 complex (VPS34, VPS15, Beclin1, ATG14) is significant. It indicates that:
Based on the available data, This compound is a highly selective chemical tool for degrading Halo-tagged proteins. Its optimized design offers superior potency and efficiency for inducing rapid and complete protein knockdown in a research setting.
The table below summarizes the key experimental data validating HaloPROTAC-E's efficacy in degrading the endogenous VPS34 complex.
| Performance Metric | This compound Result | Experimental Context |
|---|---|---|
| DC₅₀ (Potency) | 3-10 nM [1] [2] [3] | Degradation of Halo-tagged SGK3 and VPS34 in HEK293 knock-in cell lines [1] |
| Dₘₐₓ (Max Degradation) | ~95% at 48 hours [1] [2] | Steady-state depletion of Halo-tagged SGK3 [1] |
| Degradation Speed | ~50% degradation after 30 minutes [1] [2] | Depletion of Halo-tagged SGK3 [1] |
| Selectivity | Selective degradation of the Halo-tagged VPS34 complex only; no other proteins were significantly degraded in quantitative global proteomics [1] [2] | VPS34 complex includes VPS34, VPS15, Beclin1, and ATG14 [1] |
| Key Comparison | More potent and induced greater steady-state degradation than the previous compound HaloPROTAC3 [1] | Degradation of Halo-tagged endogenous VPS34 [1] |
The validation of this compound involved a specific workflow, from cell line engineering to functional assessment, as visualized below.
The key methodological details for each stage are:
VPS34 or SGK3 genes fused to HaloTag7. For VPS34, the tag was attached to the N-terminus, while for SGK3, it was attached to the C-terminus to avoid interfering with its functional PX domain.This compound degrades target proteins by harnessing the cell's own ubiquitin-proteasome system, with the VPS34-SGK3 axis serving as a key biological validation model.
This compound is not a therapeutic agent but an excellent experimental tool. Its high potency, selectivity, and reversibility make it a superior choice for knocking down HaloTag7-fused endogenous proteins with minimal off-target effects compared to earlier versions like HaloPROTAC3.
The following table summarizes quantitative data from a 2025 systematic comparison of five degron technologies in human induced pluripotent stem cells (hiPSCs), which provides a direct, head-to-head performance evaluation [1].
| Degron System | Inducing Ligand | Degradation Efficiency | Basal Degradation (Leakiness) | Recovery Rate / Reversibility | Impact on Cell Viability (in iPSCs) |
|---|---|---|---|---|---|
| HaloPROTAC | HaloPROTAC3 (e.g., 1 µM) | Effective degradation observed [1]. | Data not explicitly provided. | Data not explicitly provided; generally slower recovery for highly efficient systems [1]. | Substantially reduced cell proliferation at 1 µM [1]. |
| dTAG | dTAG13 (e.g., 1 µM) | Effective degradation observed [1]. | Data not explicitly provided. | Data not explicitly provided. | Substantially reduced cell proliferation at 1 µM [1]. |
| AID 2.0 (OsTIR1) | 5-Ph-IAA (e.g., 1 µM) | High (Most robust & efficient) [1] | Higher target-specific basal degradation [1]. | Slower recovery after ligand washout [1]. | No significant impact on proliferation [1]. |
| AID 2.1 (OsTIR1 S210A) | 5-Ph-IAA (e.g., 1 µM) | Effective and robust [1] | Significantly reduced basal degradation [1]. | Faster recovery after ligand washout [1]. | No significant impact on proliferation [1]. |
| IKZF3 (IMiD) | Pomalidomide (e.g., 1 µM) | Effective degradation observed [1]. | Data not explicitly provided. | Data not explicitly provided. | Substantially reduced cell proliferation at 1 µM [1]. |
The comparative data in the table above was generated using a standardized experimental protocol to ensure a fair comparison [1]:
The diagram below illustrates the core mechanism shared by ligand-induced degron systems like HaloPROTAC and AID, which hijack the cell's ubiquitin-proteasome system.
Based on the analyzed data, here are critical considerations for your guide:
Given the lack of specific reversibility kinetics for HaloPROTAC, I suggest you:
To understand how this compound works and how it is tested against other systems, the following diagrams outline its mechanism of action and a general experimental workflow for benchmarking.
Diagram 1: this compound Molecular Mechanism. This compound covalently binds to the HaloTag7-fused protein of interest and recruits the VHL E3 Ubiquitin Ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome [1] [2].
Diagram 2: Benchmarking Experimental Workflow. A generalized workflow for comparing tTPD systems involves creating a universal reporter cell line expressing a protein with multiple tags, treating it with different degraders, and quantifying degradation efficiency through various assays [2].
The table below summarizes the key characteristics of this compound and two other major tTPD systems based on recent comparative research.
| Feature | This compound (HaloTag7/VHL) | dTAG (FKBPF36V/CRBN or VHL) | NanoTAC (NanoLuc/CRBN) |
|---|---|---|---|
| Target Tag | HaloTag7 (33 kDa) [2] | FKBP12F36V (12 kDa) [2] | NanoLuc (19 kDa) [2] |
| E3 Ligase | VHL [1] | CRBN or VHL [2] | CRBN [2] |
| Binding Mode | Irreversible, Covalent [2] | Reversible, Non-covalent [2] | Reversible, Non-covalent [2] |
| Catalytic Action | Non-catalytic (stoichiometric) [2] | Catalytic (sub-stoichiometric) [2] | Catalytic (sub-stoichiometric) [2] |
| Reported DC₅₀ | 3-10 nM (HaloTag-SGK3/VPS34) [1] | ~1-100 nM (varies by target) [2] | Low nM range (NanoLuc fusion) [2] |
| Key Advantages | High selectivity for tagged proteins; proven with endogenous proteins via CRISPR/Cas9 [1] | High catalytic efficiency; small tag size; high genomic insertion efficiency [2] | Catalytic efficiency; small tag; built-in luminescence for easy reporting [2] |
| Key Limitations | Large tag may affect protein function; non-catalytic mode requires higher concentrations [2] | Lower genomic insertion efficiency reported [2] | Newer system; broader utility still under investigation [2] |
Key Benchmarking Insight: A direct comparative study using a universal reporter system found that the dTAG system generally exhibited superior degradation efficiency compared to HaloPROTAC and NanoTAC systems under identical experimental conditions [2]. The catalytic, non-covalent nature of dTAG degraders is a significant factor in this performance.
The following table compiles specific experimental data for this compound from foundational research.
| Parameter | Value (for HaloTag-SGK3) | Value (for HaloTag-VPS34) | Experimental Context |
|---|---|---|---|
| DC₅₀ (Half-maximal degradation concentration) | 3-10 nM [1] | 3-10 nM [1] | HEK293 knock-in cells [1] |
| Degradation Kinetics (T₅₀) | ~50% degradation after 30 minutes [1] | Information not specified in sources | HEK293 knock-in cells [1] |
| Maximum Degradation (Dₘₐₓ) | ~95% at 48 hours [1] | Information not specified in sources | HEK293 knock-in cells [1] |
| Selectivity | Remarkably selective; only the Halo-tagged endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14) was degraded without significant off-target effects in proteomic studies [1]. |
The core methodologies used to generate the data for this compound are as follows:
This compound is a potent and selective tool for degrading HaloTag7-fused proteins. However, its non-catalytic, covalent mechanism may be a limiting factor for efficiency in some applications compared to catalytic systems like dTAG.
When choosing a tTPD system for your research, consider:
| Aspect | Key Experimental Findings |
|---|---|
| Degradation Target | Endogenously HaloTag7-fused SGK3 and VPS34 in HEK293 knock-in cell lines [1] |
| Degradation Potency (DC₅₀) | 3–10 nM [1] |
| Degradation Kinetics | - Rapid: ~50% degradation after 30 minutes [1]
For researchers looking to replicate or understand the foundational experiments, here are the detailed methodologies cited in the literature.
This core protocol validates the functional consequence of SGK3 degradation [1].
1. Cell Line Preparation:
2. This compound Treatment:
3. Assessing Degradation and Downstream Effect:
This protocol confirms the high selectivity of this compound, a critical feature for its use as a chemical probe [1].
The diagram below illustrates the logical relationship and experimental intervention point validated by the this compound data.
The term "HaloPROTAC" refers to a class of heterobifunctional molecules designed to recruit the VHL E3 ubiquitin ligase to a HaloTag7 fusion protein, leading to its ubiquitination and proteasomal degradation [1]. They are valuable chemical genetic tools for studying protein function.
The table below summarizes the performance data for key first-generation HaloPROTAC molecules, highlighting how their structure impacts their efficiency [1].
| Compound Name | Maximal Degradation (Dmax) | Degradation Potency (DC₅₀) | Binding Affinity for VHL (IC₅₀) | Key Structural Features |
|---|---|---|---|---|
| HaloPROTAC3 | ~90% | 19 ± 1 nM | 0.54 ± 0.06 µM | Phenol linkage; intermediate linker length [1] |
| HaloPROTAC2 | ~70% | Not specified (active at 2.5 µM) | Not specified | Amide linkage; longer linker [1] |
| HaloPROTAC9 | ~45% | Not specified | Significantly decreased | Low-affinity VHL ligand (isoxazole moiety) [1] |
| ent-HaloPROTAC3 | No significant degradation | Not applicable | No detectable binding | Enantiomer form; cannot bind VHL [1] |
The efficiency of HaloPROTACs is intrinsically linked to their ability to recruit VHL. The original research used several methods to validate this mechanism, which provide a template for the experimental protocols you are looking for [1]:
The following diagram illustrates the core mechanism of action of a HaloPROTAC and the key points of experimental validation.
The original HaloPROTACs were developed as a model system to demonstrate that small, drug-like molecules could effectively recruit VHL for targeted degradation, overcoming limitations of earlier peptidic PROTACs [1]. Since this foundational work, the field of targeted protein degradation has expanded dramatically.
HaloPROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to HaloTag7 fusion proteins, leading to their ubiquitination and proteasomal degradation [1]. The system's core component is the engineered HaloTag7 protein, a modified bacterial dehalogenase that covalently and irreversibly binds to chloroalkane-containing ligands like HaloPROTACs [1] [2]. This mechanism enables precise, small-molecule-induced control over protein levels.
Tag-Targeted Protein Degrader (tTPD) systems each have distinct characteristics [2]. The table below compares HaloPROTAC with dTAG and NanoTAC systems.
| Feature | HaloPROTAC / HaloTag7 | dTAG / FKBPF36V | NanoTAC / NanoLuc |
|---|---|---|---|
| Tag Size | ~33 kDa [2] | ~12 kDa [2] | ~19 kDa [2] |
| Binding Mechanism | Covalent and irreversible [2] | Non-covalent and reversible [2] | Non-covalent and reversible [2] |
| Degrader Mode of Action | Non-catalytic (stoichiometric) [2] | Catalytic (sub-stoichiometric) [2] | Catalytic (sub-stoichiometric) [2] |
| Primary E3 Ligase Recruited | VHL [1] | CRBN [2] | CRBN [2] |
| Key Advantage | Versatility for degradation and imaging; irreversible binding for precise tracking [3] | Superior degradation efficiency and potency; catalytic action [2] | Catalytic degrader; enables luminescence-based degradation screening [2] |
| Key Limitation | Less efficient degradation; large tag size; non-catalytic degrader is consumed [2] | Low genomic insertion efficiency for the tag [2] | Relatively new system; fewer validated tools available [2] |
Comparative studies using a universal reporter system show performance differences between tTPD systems.
| System | Degradation Efficiency (from Western Blot) | DC50 / Potency |
|---|---|---|
| HaloPROTAC (Halo-V) | Moderate degradation achieved [2] | In the nanomolar range for optimized compounds (e.g., HaloPROTAC3 DC50 = 19 ± 1 nM) [1] |
| dTAG (FC1, FV1) | Near-complete degradation (superior to HaloPROTAC) [2] | High potency (e.g., 100 nM for maximal degradation) [2] |
| NanoTAC (NC4) | Robust degradation [2] | High potency [2] |
A typical workflow for using the HaloPROTAC system to degrade a protein of interest is as follows [1]: